Product packaging for 2,2,5-Trimethyldecane(Cat. No.:CAS No. 62237-96-1)

2,2,5-Trimethyldecane

Cat. No.: B15366581
CAS No.: 62237-96-1
M. Wt: 184.36 g/mol
InChI Key: NLDSDMXCMOWSBR-UHFFFAOYSA-N
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Description

2,2,5-Trimethyldecane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B15366581 2,2,5-Trimethyldecane CAS No. 62237-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62237-96-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,5-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-8-9-12(2)10-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

NLDSDMXCMOWSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Theorical Synthesis of 2,2,5-Trimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,5-Trimethyldecane is a saturated hydrocarbon with the molecular formula C13H28.[1][2] As a branched-chain alkane, its physical and chemical properties are of interest in various fields, including fuel science and as a non-polar solvent. Due to its specific substitution pattern, the synthesis of this compound requires careful consideration of retrosynthetic disconnections to identify suitable starting materials and reaction conditions that favor the formation of the desired carbon skeleton. This guide explores two primary retrosynthetic approaches, leading to synthesis strategies involving a Grignard reaction and a Gilman reagent-mediated coupling.

Retrosynthetic Analysis

The carbon backbone of this compound can be disconnected at several points to identify potential precursor molecules. Two logical disconnections are proposed:

  • Disconnection A: Cleavage of the C4-C5 bond suggests a coupling between a C4 carbonyl compound and a C9 organometallic reagent.

  • Disconnection B: Cleavage of the C5-C6 bond points towards a reaction between a C5 halide and a C8 organometallic reagent.

These retrosynthetic strategies form the basis for the proposed synthesis pathways detailed below.

Proposed Synthesis Pathway 1: Grignard Reaction

This pathway follows Retrosynthetic Disconnection A, utilizing a Grignard reagent to form the C4-C5 bond. The key steps involve the formation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with a ketone, followed by dehydration and hydrogenation.

Experimental Protocol

Step 1: Formation of the Grignard Reagent (Heptylmagnesium Bromide)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromoheptane in anhydrous diethyl ether.

  • Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3,3-Dimethyl-2-butanone

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Dehydration

  • Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the water formed via a Dean-Stark apparatus.

Step 4: Hydrogenation

  • Dissolve the resulting alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation.

Proposed Pathway Diagram

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Final Product 1-Bromoheptane 1-Bromoheptane Heptylmagnesium_Bromide Heptylmagnesium Bromide 1-Bromoheptane->Heptylmagnesium_Bromide Mg, Et2O Mg Mg Mg->Heptylmagnesium_Bromide 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone Tertiary_Alkoxide Tertiary Alkoxide Intermediate 3,3-Dimethyl-2-butanone->Tertiary_Alkoxide Et2O Heptylmagnesium_Bromide->Tertiary_Alkoxide Tertiary_Alcohol 2,2,5-Trimethyl-5-decanol Tertiary_Alkoxide->Tertiary_Alcohol H3O+ workup Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture H+, heat This compound This compound Alkene_Mixture->this compound H2, Pd/C

Caption: Grignard reaction pathway for this compound synthesis.

Proposed Synthesis Pathway 2: Gilman Reagent (Organocuprate) Coupling

This pathway follows Retrosynthetic Disconnection B and employs a Gilman reagent for the formation of the C5-C6 bond. Gilman reagents are known for their utility in coupling with alkyl halides.[3][4][5]

Experimental Protocol

Step 1: Preparation of the Gilman Reagent (Lithium Di(2-methylpentyl)cuprate)

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-methylhexane in anhydrous diethyl ether.

  • Cool the solution to -78 °C (a dry ice/acetone bath).

  • Add two equivalents of tert-butyllithium in pentane dropwise with stirring.

  • After the addition, stir the resulting alkyllithium solution at -78 °C for 30 minutes.

  • In a separate flask, prepare a slurry of copper(I) iodide in anhydrous diethyl ether and cool it to -78 °C.

  • Transfer the alkyllithium solution to the copper(I) iodide slurry via cannula.

  • Allow the mixture to warm slightly to form the Gilman reagent, which is typically a dark-colored solution.

Step 2: Coupling Reaction

  • Cool the Gilman reagent solution to -78 °C.

  • Add a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether to the Gilman reagent dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by fractional distillation.

Proposed Pathway Diagram

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Final Product 2-Bromo-5-methylhexane 2-Bromo-5-methylhexane Alkyllithium 2-Methylpentyl lithium 2-Bromo-5-methylhexane->Alkyllithium 2 eq. t-BuLi, Et2O t-BuLi tert-Butyllithium t-BuLi->Alkyllithium CuI Copper(I) Iodide Gilman_Reagent Lithium Di(2-methylpentyl)cuprate CuI->Gilman_Reagent 1-Bromo-2,2-dimethylpropane 1-Bromo-2,2-dimethylpropane This compound This compound 1-Bromo-2,2-dimethylpropane->this compound Alkyllithium->Gilman_Reagent CuI, Et2O Gilman_Reagent->this compound 1-Bromo-2,2-dimethylpropane, Et2O

Caption: Gilman reagent coupling pathway for this compound synthesis.

Quantitative Data Summary

As these are theoretical pathways, experimental data is not available. The following table provides expected yields based on literature precedents for similar reactions.

PathwayKey ReactionExpected Yield (%)Purity (%)
1: Grignard ReactionGrignard addition to a ketone60-80>95
2: Gilman Reagent CouplingGilman coupling with a primary halide70-90>95

Note: Yields are highly dependent on specific reaction conditions and purification methods. Purity is an estimation after appropriate purification techniques such as fractional distillation or column chromatography.

Conclusion

This technical guide has presented two plausible, albeit theoretical, synthetic pathways for the preparation of this compound. The Grignard reaction and the Gilman reagent coupling represent robust and well-established methods for the formation of carbon-carbon bonds. The choice of pathway in a practical setting would depend on the availability of starting materials, desired scale, and specific experimental considerations. The provided protocols and diagrams offer a foundational framework for any researcher, scientist, or drug development professional interested in the synthesis of this and structurally related branched alkanes. Experimental validation of these proposed routes is necessary to determine their actual efficacy.

References

An In-depth Technical Guide to the Structural Isomers of Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trimethyldecane, focusing on their physicochemical characteristics, synthesis, and identification. It also explores their relevance in biological systems and industrial applications.

Introduction to Trimethyldecane Isomers

Trimethyldecane refers to a group of branched-chain alkanes with the molecular formula C₁₃H₂₈. These saturated hydrocarbons consist of a ten-carbon decane backbone with three methyl group substituents. The various possible arrangements of these methyl groups give rise to a large number of structural isomers, each with unique physical and chemical properties.

The study of specific branched-chain alkanes is of significant interest in various scientific fields. In the context of drug development, understanding the structure and properties of these molecules can be relevant to their potential roles as metabolites of larger drug molecules or as components of drug delivery systems. In industrial chemistry, branched alkanes are valued for their fuel and lubricant properties.

Physicochemical Properties of Selected Trimethyldecane Isomers

The positioning of the methyl groups along the decane chain significantly influences the physicochemical properties of trimethyldecane isomers. Branching generally leads to a lower boiling point and melting point compared to the straight-chain alkane, tridecane, due to reduced intermolecular van der Waals forces. The density of these isomers is also affected by the degree and position of branching.

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,2,3-Trimethyldecane62338-09-4184.36~212.1 (Predicted)Not Available
2,2,4-Trimethyldecane62237-98-3184.36211.0 ± 7.0 (Predicted)[1]0.756 ± 0.06 (Predicted)[1]
2,2,8-Trimethyldecane62238-01-1184.37214.0 - 215.0[2]Not Available
2,3,3-Trimethyldecane21924821-46-8184.36Not AvailableNot Available
2,3,4-Trimethyldecane62238-15-7184.36222.37 (Predicted)Not Available
2,4,4-Trimethyldecane57490905184.36Not AvailableNot Available
2,4,6-Trimethyldecane62108-27-4184.36Not AvailableNot Available
3,3,4-Trimethyldecane49622-18-6184.36223.6 ± 7.0 (Predicted)[3]0.756 ± 0.06 (Predicted)[3]
4,4,6-TrimethyldecaneNot Available184.36Not AvailableNot Available

Note: Predicted values are computationally derived and may differ from experimental values.

Experimental Protocols

General Synthesis of Trimethyldecane Isomers via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes is the Grignard reaction. This approach involves the reaction of a Grignard reagent (an organomagnesium halide) with a ketone or aldehyde to form a tertiary or secondary alcohol, which is then deoxygenated to yield the corresponding alkane.

Materials:

  • Appropriate alkyl halide (e.g., a brominated alkane)

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Appropriate ketone (e.g., a substituted heptanone or octanone to form the desired decane backbone)

  • Anhydrous conditions (all glassware and reagents must be thoroughly dried)

  • Dilute acid (e.g., HCl or H₂SO₄) for workup

  • Reducing agent for deoxygenation (e.g., H₂/Pd or HI/P)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the chosen alkyl halide in dry ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the appropriate ketone in dry ether or THF from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Workup: Carefully and slowly add the reaction mixture to a beaker of crushed ice and dilute acid to quench the reaction and dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Alcohol: Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify the alcohol by distillation or column chromatography.

  • Deoxygenation to the Alkane: The purified alcohol can be deoxygenated to the corresponding trimethyldecane isomer through various methods, such as catalytic hydrogenation (H₂ over a palladium catalyst) of the corresponding alkene (formed by dehydration of the alcohol) or reduction with hydriodic acid and red phosphorus.

  • Final Purification: The resulting trimethyldecane isomer is then purified by fractional distillation.

G AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Ketone Ketone (R'-CO-R'') Ketone->Adduct Alcohol Tertiary Alcohol Adduct->Alcohol Quenching Alkane Trimethyldecane Isomer Alcohol->Alkane AcidWorkup Acidic Workup (H3O+) AcidWorkup->Alcohol Deoxygenation Deoxygenation Deoxygenation->Alkane G Sample Trimethyldecane Isomer Sample GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Ionization & Detection) GC->MS Data Data System (Analysis) MS->Data Chromatogram Total Ion Chromatogram Data->Chromatogram MassSpectrum Mass Spectrum Data->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification G cluster_pathways Initial Oxidation Pathways cluster_mono Monoterminal Oxidation cluster_sub Subterminal Oxidation cluster_common_pathway Common Degradation Steps Alkane Trimethyldecane Isomer Monooxygenase Alkane Monooxygenase (+ O2, + NADH) Alkane->Monooxygenase PrimaryAlcohol Primary Alcohol Monooxygenase->PrimaryAlcohol SecondaryAlcohol Secondary Alcohol Monooxygenase->SecondaryAlcohol Aldehyde Aldehyde PrimaryAlcohol->Aldehyde Alcohol Dehydrogenase Ketone Ketone SecondaryAlcohol->Ketone Alcohol Dehydrogenase CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation (Energy Production) CarboxylicAcid->BetaOxidation

References

2,2,5-Trimethyldecane: An Obscure Branched Alkane with Limited Documented Applications

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of documented applications for the branched alkane 2,2,5-Trimethyldecane. While its fundamental chemical and physical properties are cataloged, there is no evidence of its use in scientific research, drug development, or industrial processes. This technical guide summarizes the available information and highlights the absence of applied research for this particular molecule.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of approximately 184.36 g/mol . As a branched-chain alkane, it is an isomer of tridecane. Its structure consists of a ten-carbon decane backbone with three methyl group substitutions at the second and fifth positions.

PropertyValueSource
Molecular Formula C13H28[1]
Molecular Weight 184.36 g/mol [1]
CAS Number 62237-96-1[1]
Predicted Boiling Point 210.2 ± 7.0 °C[2]
Predicted Density 0.756 ± 0.06 g/cm3 [2]

Synthesis and Manufacturing

Review of Potential Applications

Despite a thorough search of scientific databases and patent literature, no specific applications for this compound have been identified. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but no published studies have been found that utilize it.

Drug Development and Biological Activity

There is no available data to suggest that this compound has been investigated for any pharmacological or biological activity. Its simple hydrocarbon structure makes it an unlikely candidate for a therapeutic agent without significant functionalization.

Industrial and Chemical Applications

While related isomeric mixtures of alkanes (C11-15-iso-alkanes) have found use as fragrance ingredients, there is no specific mention of this compound in this or any other industrial context. Its physical properties are similar to those of other components of fuels and lubricants, but its specific contribution or use in these areas is not documented.

Experimental Protocols

The absence of any published research involving this compound means there are no experimental protocols to report.

Signaling Pathways and Logical Relationships

As there is no information on the biological or chemical activity of this compound, there are no signaling pathways or logical workflows to visualize.

Conclusion

This compound remains an obscure chemical entity with no documented applications in the scientific literature or patent records. While its basic chemical properties are known, its potential uses in research, drug development, or industry have yet to be explored. This lack of information presents a "blank slate" for potential future investigation into the properties and applications of this specific branched alkane. For researchers, scientists, and drug development professionals, this compound represents an uncharacterized molecule with potential for novel discovery, should a specific synthetic route or natural source be identified and a research question be posed. At present, however, it is a molecule without a known purpose.

References

The Biological Activity of Branched-Chain Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains, are prevalent in both natural and industrial environments. While often considered biologically inert, emerging research indicates that these molecules can elicit a range of biological responses, from acting as semiochemicals in insects to exhibiting low-level toxicity in mammals. This technical guide provides an in-depth overview of the current understanding of the biological activity of branched-chain alkanes, with a focus on quantitative toxicological data, experimental methodologies, and potential molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of various branched-chain alkanes and related mixtures. These values are critical for risk assessment and for guiding the design of future toxicological and pharmacological studies.

Table 1: Acute Toxicity of Selected Branched-Chain Alkanes

ChemicalTest SpeciesRoute of AdministrationLD50/LC50 ValueReference
IsohexaneRabbitDermal>3,350 mg/kg bw[1]
IsohexaneRatInhalation259,354 mg/m³ (4 h)[1]
C8-C18 Branched & Linear AlkanesRatOral>2000 mg/kg bw[2]
C8-C18 Branched & Linear AlkanesRatDermal>2000 mg/kg bw[2]
n-Nonane (as a component of C8-C18 mixture)MouseInhalation4467 ppm (8 h)[2]

Table 2: Repeated Dose and Developmental Toxicity of C8-C18 Branched and Linear Alkanes

Toxicity EndpointTest SpeciesGuidelineNOAELLOAELReference
Systemic Toxicity (90-day)RatOECD 4081000 mg/kg bw/dayNot Established[2]
Reproductive/Developmental Toxicity ScreeningRatOECD 4211000 mg/kg bw/dayNot Established[2]
Prenatal Developmental ToxicityRatOECD 4141000 mg/kg bw/dayNot Established[2]

Table 3: Genotoxicity of an Analogue Mixture of C8-C18 Branched and Linear Alkanes

AssayTest SystemGuidelineResultReference
In vitro Mammalian Micronucleus TestHuman lymphocytesOECD 487Negative[2]
Mouse Lymphoma AssayL5178Y cellsOECD 490Negative[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological data. The following section outlines the key experimental protocols cited in the data tables, based on the referenced OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The method uses a starting dose that is selected from a series of fixed dose levels. The outcome of the first animal (survival or death) determines the dose for the next animal.

  • Animal Model: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated based on the pattern of mortality observed at the different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method for assessing the acute toxicity of a substance when applied to the skin.

  • Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.

  • Animal Model: Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality, clinical signs of toxicity, and skin irritation for up to 14 days.

    • Body weights are recorded weekly.

    • A necropsy is performed on all animals.

  • Data Analysis: The dermal LD50 is determined based on the observed mortality.

Subchronic Oral Toxicity - 90-Day Study (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

  • Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for 90 days.

  • Animal Model: The rat is the preferred species.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The test substance is typically administered by gavage or in the diet or drinking water.

    • Animals are observed daily for clinical signs of toxicity.

    • Detailed hematological, clinical biochemistry, and urinalysis examinations are conducted at the end of the study.

    • A comprehensive necropsy and histopathological examination of organs and tissues are performed.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Signaling Pathways and Molecular Mechanisms

The direct molecular mechanisms by which branched-chain alkanes exert their biological effects in mammalian systems are not yet fully elucidated. Much of the existing research on related signaling pathways, such as the mTOR and NF-κB pathways, focuses on branched-chain amino acids, which are structurally and functionally distinct from branched-chain alkanes.

However, a plausible indirect mechanism involves the induction of oxidative stress. Alkanes have been identified as byproducts of lipid peroxidation, a key process in oxidative stress.[3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a known activator of inflammatory signaling pathways.

Proposed Mechanism of Action: Oxidative Stress and Inflammation

Exposure to certain branched-chain alkanes may contribute to or be indicative of cellular oxidative stress. This oxidative stress can then trigger a cascade of downstream signaling events, leading to an inflammatory response.

G cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_signaling Downstream Signaling Branched-Chain Alkane Branched-Chain Alkane Oxidative_Stress Oxidative Stress (Lipid Peroxidation) Branched-Chain Alkane->Oxidative_Stress contributes to ROS Increased ROS Production Oxidative_Stress->ROS NF_kB NF-κB Activation ROS->NF_kB activates MAPK MAPK Activation ROS->MAPK activates Inflammatory_Response Inflammatory Response (Cytokine Production) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Proposed mechanism of branched-chain alkane-induced inflammation.

This proposed pathway suggests that branched-chain alkanes could lead to an increase in reactive oxygen species (ROS), which in turn activates key inflammatory signaling pathways like NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.

Experimental Workflow for Investigating Molecular Mechanisms

To further elucidate the molecular mechanisms of branched-chain alkane activity, a systematic experimental workflow is recommended.

G Cell_Culture In Vitro Cell Culture (e.g., hepatocytes, neurons, keratinocytes) BCA_Exposure Branched-Chain Alkane Exposure (Dose-response and time-course) Cell_Culture->BCA_Exposure Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) BCA_Exposure->Cytotoxicity_Assay Oxidative_Stress_Assay Oxidative Stress Assays (e.g., ROS detection, lipid peroxidation) BCA_Exposure->Oxidative_Stress_Assay Data_Integration Data Integration and Mechanism Elucidation Cytotoxicity_Assay->Data_Integration Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-NF-κB, p-MAPK) Oxidative_Stress_Assay->Signaling_Pathway_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR for inflammatory cytokines) Signaling_Pathway_Analysis->Gene_Expression_Analysis Gene_Expression_Analysis->Data_Integration

Caption: Workflow for in vitro investigation of branched-chain alkane bioactivity.

This workflow begins with exposing relevant cell lines to various concentrations of branched-chain alkanes. Subsequent assays would then quantify cytotoxicity, measure markers of oxidative stress, and analyze the activation of specific signaling pathways and the expression of target genes.

Conclusion

The biological activity of branched-chain alkanes is an area of growing interest. While generally exhibiting low systemic toxicity in mammals, they are not entirely inert. The data presented in this guide indicate that at high concentrations, certain branched-chain alkanes can cause skin and respiratory irritation, as well as central nervous system depression.[1][6][7][8] The long-term effects of exposure are still under investigation.

The proposed mechanism involving oxidative stress and subsequent inflammation provides a framework for future research into the molecular toxicology of these compounds. For professionals in drug development, understanding the potential off-target effects of branched-chain alkane moieties within larger drug molecules is crucial for preclinical safety assessment. Further research, following systematic experimental workflows as outlined, is necessary to fully characterize the biological activity and potential health risks associated with this diverse class of hydrocarbons.

References

The Elusive Isomer: A Technical Guide to the Potential Natural Occurrence and Analysis of 2,2,5-Trimethyldecane in Geological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct references to the natural occurrence of 2,2,5-trimethyldecane in geological samples are not readily found in existing scientific literature. This technical guide, therefore, provides a framework for its potential discovery and analysis based on established principles of organic geochemistry and the study of analogous branched alkane biomarkers. The experimental protocols and data presented are illustrative of the methodologies that would be employed for such an investigation.

Introduction to Branched Alkanes in Geochemistry

Branched alkanes, particularly isoprenoids like pristane and phytane, are well-established molecular fossils, or biomarkers, found in geological samples such as crude oils and sedimentary rocks. The structure and distribution of these compounds can provide valuable insights into the biological precursors, depositional environments, and thermal history of the organic matter. Trimethylalkanes, a subset of branched alkanes, are also known to be present in geological materials, often originating from bacterial or algal lipids. While specific isomers like this compound are not commonly reported, their presence could offer novel insights into paleo-microbial communities or diagenetic pathways.

Hypothetical Quantitative Data Presentation

The quantification of specific isomers like this compound is crucial for their interpretation as biomarkers. The data would typically be presented in tables that allow for comparison across different samples or geological formations. The following table illustrates how such data might be presented, with hypothetical concentrations.

Sample ID Geological Formation Depth (m) This compound (ng/g of rock) Pristane/Phytane Ratio Source
SS-01Green River Shale154212.51.8Hypothetical Data
SS-02Green River Shale18335.22.1Hypothetical Data
CO-AMonterey Formation210525.10.9Hypothetical Data
CO-BMonterey Formation231018.91.0Hypothetical Data

Experimental Protocols for Branched Alkane Analysis

The analysis of trace amounts of specific hydrocarbon isomers from complex geological matrices requires a multi-step process involving solvent extraction, fractionation, and high-resolution chromatography.

Sample Preparation and Extraction
  • Crushing and Grinding: Rock samples are first cleaned of any surface contaminants and then crushed and ground to a fine powder (typically < 200 mesh) to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted using an organic solvent system, commonly a mixture of dichloromethane (DCM) and methanol (9:1 v/v), in a Soxhlet apparatus for 72 hours. This process dissolves the soluble organic matter, known as bitumen.

  • Asphaltene Precipitation: The extracted bitumen is concentrated, and asphaltenes are precipitated by the addition of n-heptane. The soluble fraction (maltenes) is then separated for further analysis.

Fractionation of the Maltene Fraction
  • Column Chromatography: The maltene fraction is separated into different compound classes (saturates, aromatics, and polars) using column chromatography. A glass column is packed with activated silica gel and alumina.

  • Elution: The sample is loaded onto the column, and fractions are eluted with solvents of increasing polarity. The saturated hydrocarbon fraction, which would contain this compound, is typically eluted first with n-hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: The saturated fraction is analyzed using a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-1 or DB-5) is used for separation.

  • Operating Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at a rate of 4 °C/min, with a final hold time of 20 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

  • Identification and Quantification:

    • Identification: this compound is identified by its mass spectrum and its retention time compared to an authentic standard.

    • Quantification: The concentration of the compound is determined by comparing the peak area of a characteristic ion fragment to the peak area of an internal standard added in a known amount.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Fractionation cluster_2 Analysis A Geological Sample B Crushing & Grinding A->B C Soxhlet Extraction (DCM/MeOH) B->C D Bitumen Extract C->D E Asphaltene Precipitation D->E F Column Chromatography (Silica/Alumina) E->F G Saturated Hydrocarbon Fraction F->G H GC-MS Analysis G->H I Data Interpretation (Identification & Quantification) H->I

Caption: Generalized experimental workflow for the analysis of branched alkanes from geological samples.

Geochemical Interpretation of Branched Alkanes

G cluster_0 Input Data cluster_1 Geochemical Inferences cluster_2 Application Data Concentration & Distribution of Branched Alkanes (e.g., Trimethyldecanes, Pristane, Phytane) Source Source Organism Input (e.g., Bacteria, Algae) Data->Source Specific Isomer Structures Environment Depositional Environment (e.g., Oxic vs. Anoxic) Data->Environment Pristane/Phytane Ratio Maturity Thermal Maturity Data->Maturity Isomerization Ratios Application Petroleum System Analysis & Paleoenvironmental Reconstruction Source->Application Environment->Application Maturity->Application

Caption: Logical relationships in the geochemical interpretation of branched alkane data.

Navigating the Unknown: A Toxicological Framework for Trimethyldecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on trimethyldecane isomers are notably scarce in publicly available scientific literature. This guide, therefore, summarizes the existing physicochemical data and proposes a comprehensive framework for the toxicological evaluation of these compounds, drawing upon established guidelines and knowledge of structurally related substances.

Introduction

Trimethyldecane isomers, a group of branched-chain alkanes with the chemical formula C₁₃H₂₈, are present in various industrial applications and have been identified as components in environmental and biological samples. Despite their presence, a comprehensive understanding of their toxicological profile is lacking. This technical guide aims to bridge this knowledge gap by providing a structured approach for researchers and drug development professionals to assess the potential health risks associated with these compounds. By synthesizing available data on their physicochemical properties and leveraging established toxicological testing protocols, this document outlines a clear path forward for future research.

Physicochemical Properties of Trimethyldecane Isomers

Understanding the physical and chemical properties of a substance is the first step in predicting its toxicokinetic and toxicodynamic behavior. While experimental data is limited, computational models provide valuable estimates for several trimethyldecane isomers. A summary of these properties is presented in Table 1. The high logP values suggest a potential for bioaccumulation in lipid-rich tissues.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)LogP (Predicted)
2,2,4-Trimethyldecane62237-98-3184.36211.0 ± 7.0[1]6.5[1][2]
2,3,5-Trimethyldecane62238-11-3184.36Not Available6.4[3]
2,6,8-Trimethyldecane62108-26-3184.36213.1 ± 7.0[4]6.4[5]
3,3,7-TrimethyldecaneNot Available184.36Not Available6.5[6]
2,2,3-Trimethyldecane62338-09-4184.36Not AvailableNot Available

Data sourced from computational predictions available in public databases.

Proposed Toxicological Testing Workflow

Given the absence of existing data, a structured, tiered approach to toxicological testing is recommended. The following experimental workflow is proposed, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).[7][8][9][10]

G cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Sub-chronic and Genotoxicity Screening cluster_2 Tier 3: Advanced Studies (if warranted) Acute_Oral Acute Oral Toxicity (OECD 420, 423, or 425) Repeated_Dose 28-Day Repeated Dose Oral Toxicity (OECD 407) Acute_Oral->Repeated_Dose Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Repeated_Dose Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Acute_Inhalation->Repeated_Dose Repro_Devo Reproductive/Developmental Toxicity Screening (OECD 421) Repeated_Dose->Repro_Devo Chronic_Tox Chronic Toxicity/Carcinogenicity Studies (OECD 452/451) Repeated_Dose->Chronic_Tox Ames_Test Bacterial Reverse Mutation Test (Ames Test, OECD 471) Chromosome_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Ames_Test->Chromosome_Aberration

Proposed tiered toxicological testing workflow for trimethyldecane isomers.

Experimental Protocols

Detailed methodologies for key initial experiments are outlined below. These protocols should be adapted based on the specific physicochemical properties of the isomer being tested.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)
  • Objective: To determine the median lethal dose (LD50) following a single oral administration.

  • Test System: Typically, female rodents (e.g., Wistar or Sprague-Dawley rats) are used as they are often slightly more sensitive.

  • Procedure: A single animal is dosed with the test substance at a starting dose level. The outcome (survival or death) determines the dose for the next animal (increased for survival, decreased for death). This sequential dosing continues until stopping criteria are met, allowing for the calculation of the LD50 with a reduced number of animals.[11]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of repeated oral exposure to the test substance over a 28-day period.

  • Test System: Rodents (e.g., rats), with both male and female groups.

  • Procedure: The test substance is administered daily by gavage at three or more dose levels to different groups of animals for 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.[8]

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
  • Objective: To screen for the potential of the test substance to induce gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the control.

Hypothesized Metabolic Pathway

Specific metabolic pathways for trimethyldecane isomers have not been elucidated. However, based on the general metabolism of branched-chain alkanes, a plausible pathway can be hypothesized. The primary route of metabolism is likely initiated by cytochrome P450-mediated oxidation (hydroxylation) at a terminal or sub-terminal carbon, followed by further oxidation to aldehydes/ketones and then carboxylic acids, which can be excreted or enter further metabolic cycles.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Excretion Trimethyldecane Trimethyldecane Isomer Hydroxylation Hydroxylation (Cytochrome P450) Trimethyldecane->Hydroxylation Alcohol Primary/Secondary Alcohol Hydroxylation->Alcohol Oxidation1 Oxidation (Alcohol Dehydrogenase) Alcohol->Oxidation1 Aldehyde_Ketone Aldehyde / Ketone Oxidation1->Aldehyde_Ketone Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde_Ketone->Oxidation2 Carboxylic_Acid Carboxylic Acid Oxidation2->Carboxylic_Acid Conjugation Conjugation (e.g., Glucuronidation) Carboxylic_Acid->Conjugation Excretion Excretion (Urine/Feces) Conjugation->Excretion

A generalized, hypothetical metabolic pathway for trimethyldecane isomers.

Conclusion and Future Directions

The toxicological profile of trimethyldecane isomers remains largely uncharacterized. The information and frameworks presented in this guide offer a starting point for researchers to systematically investigate the potential health effects of these compounds. A thorough evaluation, beginning with acute toxicity studies and progressing to more complex endpoints as needed, is crucial for establishing safe exposure limits and ensuring human and environmental health. Future research should prioritize conducting these foundational toxicological studies to fill the existing data gaps. Furthermore, the development of in vitro and in silico models for predicting the toxicity of these isomers could help to reduce reliance on animal testing and expedite risk assessment.

References

The Geochemical Significance of C13 Isoprenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13 isoprenoids, also known as C13-norisoprenoids, are a class of organic compounds derived from the degradation of larger isoprenoid precursors, primarily C40 carotenoids.[1][2] These molecules are of profound interest in the fields of geochemistry, petroleum exploration, and paleoclimatology due to their diagnostic molecular structures and stable isotopic compositions, which serve as valuable biomarkers. This technical guide provides a comprehensive overview of the geochemical significance of C13 isoprenoids, detailing their origins, formation pathways, analytical methodologies, and applications in interpreting the geological record.

Origin and Formation of C13 Isoprenoids

The primary source of C13 isoprenoids in the geosphere is the enzymatic or abiotic degradation of carotenoids, which are pigments synthesized by a wide range of organisms, including phytoplankton, bacteria, and higher plants.[3][4] The biosynthesis of all isoprenoids, including carotenoids, proceeds via two main pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Biosynthetic Precursors: The MVA and MEP Pathways

The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in eukaryotes and archaea. It begins with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP.

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is predominantly found in bacteria, green algae, and the plastids of higher plants. This pathway starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of intermediates to produce IPP and DMAPP.

Carotenoid Degradation to C13-Norisoprenoids

C13-norisoprenoids are formed through the oxidative cleavage of C40 carotenoids, such as β-carotene, lutein, and neoxanthin.[5][6][7] This degradation can be initiated by enzymatic processes in living organisms or by abiotic factors such as heat, light, and acid catalysis during diagenesis and catagenesis in sedimentary environments.[8] The specific C13-norisoprenoid products formed depend on the structure of the parent carotenoid and the position of the cleavage. For example, the cleavage of β-carotene can yield β-ionone and its derivatives, which are common C13-norisoprenoids found in geological samples.

Geochemical Significance and Applications

C13 isoprenoids are powerful biomarkers that provide insights into:

  • Source Organism Input: The presence and distribution of specific C13-norisoprenoids can indicate the types of organisms that contributed to the organic matter in a sediment or source rock. For instance, certain C13 isoprenoids may be linked to specific groups of algae or bacteria.

  • Depositional Environment: The abundance and ratios of different C13 isoprenoids can reflect the environmental conditions at the time of deposition, such as oxygen levels (oxic vs. anoxic) and salinity.

  • Thermal Maturity: The molecular structure of C13 isoprenoids can be altered by thermal stress during burial and diagenesis. Ratios of specific isomers or degradation products can be used to assess the thermal maturity of source rocks and petroleum.

  • Oil-Source Rock Correlation: The unique fingerprint of C13 isoprenoids in a crude oil can be compared to that of potential source rocks to establish a genetic link and understand petroleum migration pathways.

Quantitative Data Presentation

The following tables summarize quantitative data for C13 isoprenoids from various geological settings, providing a basis for comparison and interpretation.

Table 1: Concentration of Selected C13 Isoprenoids in Crude Oils and Source Rocks

Sample TypeLocationC13 IsoprenoidConcentration (µg/g of rock or oil)Reference
Crude OilBarinas Sub-basinn-C13 to n-C17Unimodal distribution with maxima between n-C13 and n-C17[9]
Source RockCretaceous Balambo Formation, IraqC13-C34 n-alkanesPresent in all analyzed samples[10]
Crude OilGeisum Concession, Gulf of SuezAcyclic isoprenoids (pristane, phytane)Present, with Pr/Ph ratio < 1 in most samples[11]
Source RockHungarian Palaeogene Basinn-C15 to n-C20+Variable, with specific compound ratios used for correlation[12]

Table 2: δ13C Values of C13 Isoprenoids and Related Organic Matter in Geological Samples

Sample TypeLocation/FormationAnalyteδ13C (‰, VPDB)Reference
Marine SedimentMumbai Harbor BayTotal Organic Carbon-25.32 to -20.51[13]
Marine Particulate Organic CarbonGlobal OceanParticulate Organic Carbon-55.15 to -4.5 (median ~ -24)[14]
Isoprenoid-rich OilNorth SeaIsoprenoids~ -19[15][16]
Source Rock (Kimmeridge Clay)Dorset, UKIsoprenoids~ -19[15][16]
Red Sea Primary ProducersRed SeaSeagrasses and macroalgae-7.3 to -13.3[17]
Red Sea Primary ProducersRed SeaHalophytes, mangroves, phytoplankton-24 to -26[17]

Experimental Protocols

Extraction of C13 Isoprenoids from Sedimentary Rocks

This protocol describes a standard Soxhlet extraction method for isolating lipid biomarkers, including C13 isoprenoids, from rock samples.[16][18][19]

Materials:

  • Crushed and powdered rock sample (approximately 100g)

  • Anhydrous sodium sulfate (Na2SO4), pre-combusted

  • Dichloromethane (DCM) and Methanol (MeOH), high-purity, distilled

  • Cellulose extraction thimbles, pre-extracted

  • Soxhlet extraction apparatus

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Homogenize the powdered rock sample and dry it in an oven at 40-50°C overnight.

  • Mix the dried sample with an equal amount of anhydrous Na2SO4 to remove any residual water.

  • Place the sample mixture into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add a 9:1 (v/v) mixture of DCM:MeOH to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for 72 hours, ensuring a consistent siphoning rate.

  • After extraction, cool the apparatus and collect the solvent containing the total lipid extract (TLE).

  • Reduce the volume of the TLE using a rotary evaporator at a temperature below 35°C.

  • The concentrated TLE is now ready for fractionation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C13 Isoprenoids

This protocol outlines the typical parameters for the analysis of C13 isoprenoids using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 4°C/min to 300°C

    • Final hold: 300°C for 20 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target C13 isoprenoids.

Mandatory Visualizations

Isoprenoid Precursor Biosynthesis Pathways

MVA_Pathway Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp Isomerase

Caption: The Mevalonate (MVA) pathway for the biosynthesis of isoprenoid precursors.

MEP_Pathway Methylerythritol Phosphate (MEP) Pathway pyruvate Pyruvate doxp 1-Deoxy-D-xylulose-5-P pyruvate->doxp g3p Glyceraldehyde-3-P g3p->doxp mep 2-C-Methyl-D-erythritol-4-P doxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-ME-2P cdp_me->cdp_mep me_cpp ME-cPP cdp_mep->me_cpp hmbpp HMBPP me_cpp->hmbpp ipp IPP hmbpp->ipp dmapp DMAPP hmbpp->dmapp ipp->dmapp Isomerase

Caption: The Methylerythritol Phosphate (MEP) pathway for isoprenoid precursor biosynthesis.

Carotenoid Degradation Pathway

Carotenoid_Degradation Formation of C13-Norisoprenoids from Carotenoids carotenoid C40 Carotenoid (e.g., β-carotene) cleavage Oxidative Cleavage carotenoid->cleavage c13_norisoprenoid C13-Norisoprenoid (e.g., β-ionone) cleavage->c13_norisoprenoid other_products Other Degradation Products cleavage->other_products factors Enzymatic (e.g., CCD) Abiotic (Heat, Light, Acid) factors->cleavage

Caption: Generalized pathway for the degradation of C40 carotenoids to C13-norisoprenoids.

Experimental Workflow for C13 Isoprenoid Analysis

Biomarker_Workflow Workflow for Geochemical Analysis of C13 Isoprenoids sample Geological Sample (Rock, Oil, Sediment) extraction Solvent Extraction (e.g., Soxhlet) sample->extraction tle Total Lipid Extract (TLE) extraction->tle fractionation Column Chromatography tle->fractionation sat_fraction Saturated Hydrocarbon Fraction fractionation->sat_fraction gcms GC-MS Analysis sat_fraction->gcms data_processing Data Processing and Peak Identification gcms->data_processing interpretation Geochemical Interpretation (Source, Maturity, Environment) data_processing->interpretation

Caption: A logical workflow for the analysis and interpretation of C13 isoprenoid biomarkers.

Conclusion

C13 isoprenoids are indispensable tools in the field of organic geochemistry. Their origin from the widespread and structurally diverse carotenoids, coupled with their informative degradation patterns and stable isotopic signatures, provides a rich source of information about the Earth's past. A thorough understanding of their formation pathways and the application of robust analytical techniques are crucial for accurately interpreting the molecular fossil record and unlocking the secrets held within sedimentary rocks and petroleum. This guide provides a foundational framework for researchers and professionals to effectively utilize C13 isoprenoids in their scientific endeavors.

References

The Alchemist's Fingerprint: Unmasking Branched Alkanes in a Pre-Spectroscopic World

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Before the advent of modern spectroscopic techniques that allow for the routine and rapid elucidation of molecular structures, the identification of organic compounds, particularly isomers such as branched alkanes, was a meticulous and often arduous process. This guide delves into the historical methods employed by chemists of the late 19th and early 20th centuries to distinguish between these structurally similar yet distinct molecules. The identification process was a masterful puzzle, solved by a combination of precise physical property measurements and a deep understanding of the relationship between molecular structure and physical behavior.

The Foundation: Separation by Fractional Distillation

The initial and most crucial step in identifying the components of an alkane mixture was separation. Due to their non-polar nature and similar chemical properties, chromatographic techniques as we know them today were not available. The primary tool for this task was fractional distillation , a technique refined in the 19th century to separate liquids with close boiling points.

The principle of fractional distillation relies on the fact that the boiling point of an alkane is dependent on its molecular weight and structure. For isomers of the same carbon number, a greater degree of branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in a lower boiling point compared to their straight-chain counterparts.

Experimental Protocol: Fractional Distillation (Early 20th Century Laboratory Setup)

A typical laboratory setup for fractional distillation in this era would consist of the following:

  • Distillation Flask: A round-bottom flask containing the alkane mixture and a few boiling chips to ensure smooth boiling.

  • Fractionating Column: A glass column packed with glass beads, rings, or helices, or having a series of indentations (a Vigreux column). This column was placed vertically between the distillation flask and the condenser. The packing provided a large surface area for repeated condensation and vaporization cycles, effectively performing multiple distillations within a single apparatus.[1]

  • Thermometer: Carefully placed at the top of the fractionating column to accurately measure the temperature of the vapor that was about to enter the condenser.

  • Condenser: A Liebig or similar condenser with circulating cold water to cool the vapor back into a liquid state.

  • Receiving Flask: A flask to collect the distilled fractions.

The process involved carefully heating the distillation flask. The component with the lowest boiling point would vaporize first, rise through the fractionating column, and its vapor would reach the thermometer. The temperature would plateau as this component distilled over and was collected in the receiving flask. A subsequent increase in temperature indicated that the next, higher-boiling point component was beginning to distill. By carefully monitoring the temperature and changing the receiving flask at the appropriate temperature intervals, a separation of the isomers could be achieved.

The Pillars of Identification: Precise Physical Constants

Once separated, the identity of a branched alkane was determined by the precise measurement of its physical constants. These constants were then compared against meticulously compiled data from known compounds, a monumental undertaking exemplified by works like Beilstein's Handbuch der Organischen Chemie.

Boiling Point

The boiling point, determined during fractional distillation, was the first and most important physical constant for identification. As a rule of thumb for alkane isomers, the more branched the structure, the lower the boiling point.

Density

The density of a liquid alkane provided another crucial data point. Historically, this was determined with high precision using a pycnometer , a small glass flask with a precisely known volume.

  • Preparation: The pycnometer and its ground-glass stopper were thoroughly cleaned and dried.

  • Weighing Empty: The mass of the empty, dry pycnometer was accurately determined using an analytical balance.

  • Weighing with Sample: The pycnometer was filled with the unknown liquid alkane, ensuring no air bubbles were trapped. The stopper, which has a fine capillary, was inserted, allowing excess liquid to be expelled. The exterior of the pycnometer was carefully dried. The filled pycnometer was then weighed.

  • Weighing with Reference: The process was repeated with a reference liquid of a precisely known density, typically distilled water.

  • Calculation: The density of the unknown alkane was calculated using the following formula: Density of Alkane = (Mass of Alkane / Mass of Water) * Density of Water

Refractive Index

The refractive index, a measure of how much light bends as it passes through a substance, is a unique physical property for a given compound at a specific temperature and wavelength of light. The development of the Abbe refractometer by Ernst Abbe in the late 19th century provided a reliable and precise method for this measurement.[2]

  • Calibration: The instrument was calibrated using a standard of known refractive index.

  • Sample Application: A few drops of the liquid alkane were placed on the surface of the measuring prism.

  • Measurement: The prisms were closed, and light was passed through the sample. By looking through the eyepiece, the operator would adjust a knob to bring a dividing line between light and dark fields into a specific position on a crosshair.

  • Reading: The refractive index was then read directly from a graduated scale.

  • Temperature Control: As the refractive index is temperature-dependent, the prisms of the refractometer were typically connected to a water bath to maintain a constant temperature, usually 20°C.

Melting Point

For higher molecular weight alkanes that are solid at room temperature, the melting point was a key identifying characteristic. Pure crystalline solids have a sharp melting point, while impurities broaden and depress the melting point range.

  • Sample Preparation: A small amount of the solid alkane was finely powdered and packed into a thin-walled capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube was attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly was then placed in a Thiele tube, a specialized piece of glassware containing a high-boiling mineral oil.

  • Heating: The side arm of the Thiele tube was gently heated, and the convection currents of the oil ensured uniform heating of the sample and the thermometer.

  • Observation: The temperature at which the solid began to melt and the temperature at which it became completely liquid were recorded as the melting point range.

The Challenge of Chemical Inertness: The Absence of Routine Derivatization

For many classes of organic compounds, historical identification methods included chemical derivatization, where the unknown compound was reacted to form a solid derivative with a sharp, known melting point. However, the characteristic chemical inertness of alkanes made this approach largely impractical for routine identification. Alkanes, lacking functional groups, undergo a limited number of reactions, such as combustion, halogenation, and nitration. These reactions, particularly in the early days of organic chemistry, were often difficult to control, yielded mixtures of products, and were more suited for synthetic purposes or for studying the fundamental nature of chemical reactivity rather than for the straightforward identification of isomers. For instance, the nitration of alkanes, first reported in the late 19th century, required harsh conditions and typically produced a mixture of nitroalkanes.[3] Similarly, oxidation reactions could differentiate between linear and branched alkanes based on reactivity, but were not suitable for producing clean, solid derivatives for identification.[4]

Therefore, the pre-spectroscopic identification of branched alkanes was a discipline that relied almost exclusively on the precise measurement and comparison of their physical properties.

Data Presentation: Physical Properties of Alkane Isomers

The following tables summarize the key physical properties that were used to distinguish between isomers of hexane, heptane, and octane.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n_D at 20°C)
n-Hexane68.7-95.30.6591.3751
2-Methylpentane60.3-153.70.6531.3715
3-Methylpentane63.3-1180.6641.3765
2,2-Dimethylbutane49.7-99.90.6491.3688
2,3-Dimethylbutane58.0-128.50.6621.3750

Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n_D at 20°C)
n-Heptane98.4-90.60.6841.3876
2-Methylhexane90.0-118.30.6791.3849
3-Methylhexane92.0-119.40.6871.3885
2,2-Dimethylpentane79.2-123.80.6741.3822
2,3-Dimethylpentane89.8-134.60.6951.3920
2,4-Dimethylpentane80.5-119.20.6731.3815
3,3-Dimethylpentane86.1-134.50.6931.3909
3-Ethylpentane93.5-118.60.6981.3934
2,2,3-Trimethylbutane80.9-25.00.6901.3894

Table 3: Physical Properties of Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n_D at 20°C)
n-Octane125.7-56.80.7031.3974
2-Methylheptane117.6-109.00.6981.3949
3-Methylheptane119.0-120.50.7061.3985
4-Methylheptane117.7-121.20.7041.3980
2,2-Dimethylhexane106.8-121.20.6951.3929
2,3-Dimethylhexane115.6-0.7131.4014
2,4-Dimethylhexane109.4-118.70.6941.3926
2,5-Dimethylhexane109.1-91.30.6941.3925
3,3-Dimethylhexane112.0-127.30.7101.4000
3,4-Dimethylhexane117.7-0.7191.4040
3-Ethylhexane118.6-119.10.7141.4020
2,2,3-Trimethylpentane113.5-111.40.7161.4026
2,2,4-Trimethylpentane99.2-107.40.6921.3915
2,3,3-Trimethylpentane114.8-100.70.7261.4075
2,3,4-Trimethylpentane113.5-109.60.7191.4041
2,2,3,3-Tetramethylbutane106.5100.70.702 (at 25°C)1.3970 (at 25°C)

Visualizing the Workflow

The logical process for identifying a branched alkane in the pre-spectroscopic era can be visualized as a systematic workflow, starting from a mixture and culminating in the identification of its individual components.

Historical_Alkane_Identification cluster_separation Separation cluster_fractions Isolated Fractions cluster_analysis Physical Property Analysis of Each Fraction cluster_identification Identification mixture Mixture of Alkane Isomers fractional_distillation Fractional Distillation mixture->fractional_distillation fraction1 Fraction 1 (Lowest Boiling Point) fractional_distillation->fraction1 fraction2 Fraction 2 fractional_distillation->fraction2 fraction_n Fraction 'n' (Highest Boiling Point) fractional_distillation->fraction_n boiling_point Boiling Point (from Distillation) fraction1->boiling_point density Density Measurement (Pycnometer) fraction1->density refractive_index Refractive Index Measurement (Abbe Refractometer) fraction1->refractive_index melting_point Melting Point Determination (for Solids) fraction1->melting_point comparison Comparison of Physical Constants with Known Values (e.g., Beilstein's Handbook) boiling_point->comparison density->comparison refractive_index->comparison melting_point->comparison identification Identification of Branched Alkane Isomer comparison->identification

A flowchart of the historical method for identifying branched alkanes.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,5-Trimethyldecane as a Putative Chemical Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 2,2,5-Trimethyldecane as a chemical biomarker is currently investigational. These application notes are based on the established principles of volatile organic compound (VOC) biomarker analysis and findings related to its isomers. Further research is required to validate its clinical utility.

Introduction

Volatile organic compounds (VOCs) present in exhaled breath, urine, and other biological matrices are gaining prominence as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. Altered metabolic processes within diseased cells can lead to the production of specific VOCs that are released into the bloodstream and subsequently excreted.

While this compound has not been extensively studied as a direct biomarker, its structural isomer, 2,2-dimethyldecane, has been identified as a potential biomarker in the breath of lung cancer patients. This suggests that branched-chain alkanes, such as trimethyldecane isomers, may serve as valuable indicators of pathological processes. These lipophilic compounds can originate from the peroxidation of polyunsaturated fatty acids in cell membranes, a process often elevated in cancer cells due to increased oxidative stress.

This document provides a framework for the investigation of this compound as a putative chemical biomarker, including hypothetical data presentation, detailed experimental protocols for its detection, and a conceptual signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical quantitative data that would be sought in a clinical study investigating this compound as a biomarker for lung cancer.

Table 1: Hypothetical Concentration of this compound in Exhaled Breath Condensate (EBC)

CohortNumber of Subjects (n)Mean Concentration (ng/mL) ± SDp-value
Healthy Controls1000.85 ± 0.25< 0.01
Lung Cancer Patients1003.50 ± 1.10< 0.01

Table 2: Hypothetical Diagnostic Performance of this compound in Lung Cancer Detection

ParameterValue95% Confidence Interval
Area Under the Curve (AUC)0.880.82 - 0.94
Sensitivity85%78% - 92%
Specificity82%75% - 89%

Experimental Protocols

  • Patient Preparation: Patients should fast for a minimum of 8 hours prior to sample collection to minimize the influence of dietary VOCs.

  • Collection Device: Use a commercially available EBC collection device (e.g., RTube™, EcoScreen®).

  • Collection Procedure:

    • The patient should breathe tidally through the mouthpiece of the collection device for 10-15 minutes.

    • The device cools the exhaled breath, causing the condensation of water vapor and non-volatile compounds.

    • Collect the resulting EBC (typically 1-2 mL) into a pre-chilled, inert vial (e.g., silanized glass).

  • Storage: Immediately cap the vial and store the EBC sample at -80°C until analysis.

  • Thawing: Thaw the EBC sample on ice.

  • Internal Standard: Spike the sample with an internal standard (e.g., a deuterated analog of a similar alkane) to a final concentration of 10 ng/mL to correct for extraction efficiency and instrumental variability.

  • Extraction:

    • Place the vial in a heating block set to 60°C.

    • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace above the EBC sample for 30 minutes with gentle agitation.

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM ions for this compound (hypothetical): m/z 57, 71, 85.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the peak area of the target analyte relative to the internal standard.

Visualization of Conceptual Relationships

The following diagram illustrates a conceptual pathway for the generation of branched-chain alkanes, such as this compound, in the context of cancer metabolism.

G Conceptual Pathway of Branched-Chain Alkane Production in Cancer cluster_0 Cellular Environment cluster_1 Biochemical Process cluster_2 Biomarker Release Increased Oxidative Stress Increased Oxidative Stress Lipid Peroxidation of PUFAs Lipid Peroxidation of PUFAs Increased Oxidative Stress->Lipid Peroxidation of PUFAs Altered Lipid Metabolism Altered Lipid Metabolism Altered Lipid Metabolism->Lipid Peroxidation of PUFAs Cancer Cell Cancer Cell Cancer Cell->Increased Oxidative Stress Cancer Cell->Altered Lipid Metabolism Generation of Lipid Alkoxyl Radicals Generation of Lipid Alkoxyl Radicals Lipid Peroxidation of PUFAs->Generation of Lipid Alkoxyl Radicals Radical-mediated Decarboxylation and Fragmentation Radical-mediated Decarboxylation and Fragmentation Generation of Lipid Alkoxyl Radicals->Radical-mediated Decarboxylation and Fragmentation This compound (and isomers) This compound (and isomers) Radical-mediated Decarboxylation and Fragmentation->this compound (and isomers) Release into Bloodstream Release into Bloodstream This compound (and isomers)->Release into Bloodstream Excretion via Breath/Urine Excretion via Breath/Urine Release into Bloodstream->Excretion via Breath/Urine

Caption: Conceptual pathway of branched-chain alkane production in cancer.

The following diagram outlines the experimental workflow for the analysis of this compound as a biomarker.

G Experimental Workflow for this compound Analysis Patient Cohort Selection Patient Cohort Selection Sample Collection (EBC/Urine) Sample Collection (EBC/Urine) Patient Cohort Selection->Sample Collection (EBC/Urine) Sample Storage (-80°C) Sample Storage (-80°C) Sample Collection (EBC/Urine)->Sample Storage (-80°C) SPME Extraction SPME Extraction Sample Storage (-80°C)->SPME Extraction GC-MS Analysis GC-MS Analysis SPME Extraction->GC-MS Analysis Data Processing and Analysis Data Processing and Analysis GC-MS Analysis->Data Processing and Analysis Statistical Analysis Statistical Analysis Data Processing and Analysis->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: Experimental workflow for biomarker analysis.

Safety Precautions

Researchers handling this compound should consult the Safety Data Sheet (SDS). In general, it is a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood.

Conclusion

The investigation of this compound as a chemical biomarker is a promising area of research, particularly given the findings for its isomers in cancer detection. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential. Rigorous validation studies with large, well-characterized patient cohorts are essential to establish the clinical utility of this compound as a reliable, non-invasive biomarker.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,2,5-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 2,2,5-trimethyldecane using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for the identification and characterization of this branched alkane. The presented protocols are designed to be adaptable for various research applications, including organic synthesis confirmation, purity assessment, and quality control in drug development processes where branched alkanes may be present as intermediates, impurities, or formulation components.

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₃H₂₈. As with other branched hydrocarbons, its analysis is crucial in various fields, from petrochemical analysis to the synthesis of complex organic molecules in the pharmaceutical industry. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of such volatile and semi-volatile compounds due to its high resolution and sensitivity. This document provides a detailed experimental workflow and expected analytical results for this compound.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the appropriate preparation of the sample to ensure it is in a form suitable for injection and to minimize matrix interference.

Protocol: Dilution in a Volatile Solvent

  • Solvent Selection: Choose a high-purity volatile organic solvent in which this compound is readily soluble. Hexane or dichloromethane are suitable choices.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of the chosen solvent in a volumetric flask to create a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • If the sample is a solid, dissolve a known quantity in the chosen solvent.

    • If the sample is a liquid, dilute it with the solvent to bring the concentration of this compound within the calibration range.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[1]

  • Final Preparation:

    • Transfer an aliquot of the final diluted sample or standard solution into a 2 mL autosampler vial.

    • Cap the vial immediately to prevent the evaporation of the volatile solvent.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

GC Parameter Condition
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
MS Parameter Condition
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range (m/z) 40 - 250
Scan Rate 2 scans/sec

Data Presentation

Chromatographic Data

The retention of this compound is dependent on the specific chromatographic conditions. The Kovats retention index (RI) is a more robust measure for inter-laboratory comparison. For a similar C13 branched alkane, 2,6,7-trimethyldecane, the reported Kovats retention index on a semi-standard non-polar column is 1058.[2] It is expected that this compound will have a similar retention index on a non-polar column.

Analyte Expected Retention Index (Non-polar column)
This compound~1050 - 1070
Mass Spectrometric Data

The mass spectrum of this compound is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion (M⁺) at m/z 184 is expected to be of low abundance or absent.

Table of Expected Key Fragment Ions:

m/z Proposed Fragment Ion Structural Origin
169[M - CH₃]⁺Loss of a methyl group
127[C₉H₁₉]⁺Cleavage at the C5-C6 bond
99[C₇H₁₅]⁺Cleavage at the C4-C5 bond
57[C₄H₉]⁺ (tert-butyl cation)Cleavage at the C3-C4 bond (highly stable)
43[C₃H₇]⁺ (isopropyl cation)Further fragmentation

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector Vial->Injector GC_Column Gas Chromatography Column (Separation) Injector->GC_Column Ion_Source MS Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Sorting) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

GC-MS Experimental Workflow for this compound Analysis.

Fragmentation_Pattern cluster_fragments Primary Fragmentation Molecule This compound (M, m/z 184) Frag1 [M - CH₃]⁺ m/z 169 Molecule->Frag1 Loss of CH₃• Frag2 [C₉H₁₉]⁺ m/z 127 Molecule->Frag2 Cleavage at C5-C6 Frag3 [C₇H₁₅]⁺ m/z 99 Molecule->Frag3 Cleavage at C4-C5 Frag4 [C₄H₉]⁺ m/z 57 Molecule->Frag4 Cleavage at C3-C4

Proposed Fragmentation Pathway of this compound in EI-MS.

Discussion

The GC-MS method outlined provides excellent separation and confident identification of this compound. The use of a non-polar column allows for the elution of the analyte based on its boiling point and degree of branching. The electron ionization mass spectrum is expected to show characteristic fragmentation patterns for a branched alkane. The most significant fragmentation will occur at the tertiary carbon at position 5 and the quaternary carbon at position 2, leading to the formation of stable secondary and tertiary carbocations. The base peak is anticipated to be at m/z 57, corresponding to the highly stable tert-butyl cation formed by cleavage alpha to the gem-dimethyl group. Other significant fragments arise from cleavage at the other branching point.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The methods for sample preparation, instrument conditions, and data interpretation are suitable for researchers, scientists, and drug development professionals. The provided quantitative data and visualizations offer a clear guide for the successful implementation of this analytical method.

References

Application of 2,2,5-Trimethyldecane in Fuel and Lubricant Industries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols relevant to the potential use of 2,2,5-Trimethyldecane and other highly branched alkanes in the fuel and lubricant industries. Due to the limited publicly available data specifically for this compound, the information presented herein is based on the known properties and applications of structurally similar C13 iso-alkanes.

Introduction

Highly branched alkanes, such as this compound, are of significant interest in the fuel and lubricant sectors due to their unique molecular structure. The branching of the carbon chain imparts desirable physical and chemical properties compared to their linear counterparts. In fuels, branching can enhance combustion characteristics, while in lubricants, it can improve flow properties at low temperatures and enhance film-forming capabilities.[1][2]

Data Presentation

Physical and Chemical Properties of this compound and Isomers

The following table summarizes the available computed and experimental data for this compound and its isomers. This data is crucial for predicting its behavior in fuel and lubricant formulations.

PropertyThis compound2,5,5-Trimethyldecane2,5,9-Trimethyldecane2,2,8-Trimethyldecane
CAS Number 62237-96-1[3]Not Available62108-22-9[4]62238-01-1[5]
Molecular Formula C₁₃H₂₈[3]C₁₃H₂₈[6]C₁₃H₂₈[4]C₁₃H₂₈[5]
Molecular Weight ( g/mol ) 184.36[3]184.36[6]184.36[4]184.36[5]
Boiling Point (°C) Not AvailableNot Available212.2 at 760 mmHg[4]Not Available
Density (g/cm³) Not AvailableNot Available0.754[4]Not Available
Refractive Index Not AvailableNot Available1.422[4]Not Available
Vapor Pressure (mmHg at 25°C) Not AvailableNot Available0.255[4]Not Available
XLogP3-AA 6.5[7]6.5[6]Not Available6.5[5]
Typical Performance Characteristics of Branched C13 Alkanes in Fuels and Lubricants

The following table provides a summary of expected performance characteristics of branched C13 alkanes based on general knowledge of similar compounds. These values are indicative and would need to be experimentally verified for this compound.

ApplicationPerformance ParameterTypical Value/EffectReference
Fuel (Gasoline) Research Octane Number (RON)High (90-105)[1][8]
Motor Octane Number (MON)High (88-100)[1][8]
Reid Vapor Pressure (RVP)Low to ModerateGeneral Knowledge
Heat of CombustionHigh[9]
Fuel (Jet Fuel) Freezing PointLow (< -47°C)[10]
Net Heat of CombustionHigh (> 42.8 MJ/kg)[11]
Density0.775 - 0.840 g/cm³[12]
Lubricant Viscosity Index (VI)High (> 120)[13]
Pour PointLow (< -30°C)[14]
Oxidative StabilityGood to Excellent[2]
Volatility (Noack)Low[15]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of this compound for fuel and lubricant applications. These protocols are based on standard industry methods and may require optimization for this specific molecule.

Synthesis of this compound (Illustrative)

A potential synthetic route to this compound could involve the alkylation of a smaller alkane or alkene with a suitable alkylating agent in the presence of a catalyst. The following is a generalized protocol based on skeletal isomerization and alkylation principles.[16]

Objective: To synthesize this compound.

Materials:

  • Starting materials (e.g., decene isomers, isobutane)

  • Acid catalyst (e.g., solid acid catalyst like zeolites, or a liquid acid like sulfuric acid)

  • Solvent (if necessary)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring equipment

  • Purification apparatus (distillation setup, chromatography columns)

  • Analytical instruments for characterization (GC-MS, NMR)

Procedure:

  • Catalyst Activation: If using a solid catalyst, activate it according to the manufacturer's instructions (e.g., by heating under vacuum).

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Charge the reaction flask with the starting alkane/alkene and solvent (if used).

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Alkylation: Slowly add the alkylating agent to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a mild base) to neutralize the acid catalyst.

  • Workup: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography to isolate this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Evaluation as a Fuel Additive (Gasoline)

Objective: To evaluate the effect of this compound on the octane rating of a base gasoline.

Standard Method (Reference): ASTM D2699 (Research Octane Number - RON) and ASTM D2700 (Motor Octane Number - MON).

Materials:

  • Cooperative Fuel Research (CFR) engine

  • Base gasoline with a known octane rating

  • This compound

  • Primary reference fuels (iso-octane and n-heptane)

  • Blending equipment

Procedure:

  • Blend Preparation: Prepare a series of fuel blends by adding varying percentages (e.g., 1%, 5%, 10% by volume) of this compound to the base gasoline.

  • CFR Engine Calibration: Calibrate the CFR engine according to the standard operating procedure using the primary reference fuels.

  • RON/MON Determination:

    • Run the CFR engine on the base gasoline and record its knock intensity.

    • Run the engine on each of the prepared fuel blends and record their respective knock intensities.

    • For each blend, determine the composition of a primary reference fuel blend (iso-octane and n-heptane) that gives the same knock intensity. The percentage of iso-octane in this reference blend is the octane number of the test blend.

  • Data Analysis: Plot the increase in octane number as a function of the concentration of this compound to determine its effectiveness as an octane booster.

Evaluation as a Lubricant Base Oil or Additive

Objective: To evaluate the viscosity index and low-temperature properties of this compound or a lubricant blend containing it.

Standard Methods (Reference): ASTM D2270 (Calculating Viscosity Index), ASTM D97 (Pour Point of Petroleum Products).[17]

Materials:

  • Viscometer (e.g., capillary viscometer)

  • Constant temperature baths (40°C and 100°C)

  • Pour point apparatus

  • Base lubricant oil

  • This compound

Procedure:

A. Viscosity Index (VI) Determination:

  • Blend Preparation: If evaluating as an additive, prepare blends of this compound in a base lubricant oil at various concentrations.

  • Kinematic Viscosity Measurement:

    • Measure the kinematic viscosity of the test sample (either pure this compound or a blend) at 40°C using a calibrated viscometer in a constant temperature bath.

    • Measure the kinematic viscosity of the same sample at 100°C.

  • VI Calculation: Calculate the Viscosity Index using the measured kinematic viscosities at 40°C and 100°C according to the formulas provided in ASTM D2270.

B. Pour Point Determination:

  • Sample Preparation: Place the test sample (pure this compound or a blend) in the pour point test jar.

  • Cooling: Cool the sample at a specified rate in the pour point apparatus.

  • Observation: At every 3°C interval, remove the test jar and tilt it to see if the oil flows.

  • Pour Point Determination: The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_fuel Fuel Application Evaluation cluster_lubricant Lubricant Application Evaluation start Starting Materials (e.g., Decene, Isobutane) synthesis Alkylation/Isomerization (Acid Catalyst) start->synthesis purification Distillation/Chromatography synthesis->purification product Pure this compound purification->product fuel_blending Blending with Base Fuel product->fuel_blending lube_blending Blending with Base Oil product->lube_blending fuel_testing Performance Testing (e.g., ASTM D2699/D2700) fuel_blending->fuel_testing fuel_data Fuel Property Data (Octane Number, etc.) fuel_testing->fuel_data analysis Data Analysis & Comparison fuel_data->analysis lube_testing Performance Testing (e.g., ASTM D2270/D97) lube_blending->lube_testing lube_data Lubricant Property Data (VI, Pour Point, etc.) lube_testing->lube_data lube_data->analysis

Caption: Workflow for Synthesis and Evaluation of this compound.

References

Synthesis of Branched Alkanes: Laboratory Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of branched alkanes. Branched alkanes are crucial structural motifs in many organic molecules, including pharmaceuticals, and their controlled synthesis is of significant interest in drug development and materials science. This guide covers several key synthetic methodologies, offering a comparative overview to aid in the selection of the most appropriate technique for a given target molecule.

Corey-House Synthesis

The Corey-House synthesis is a versatile and highly effective method for the formation of carbon-carbon bonds, allowing for the synthesis of a wide variety of alkanes, including unsymmetrical and branched structures, with high yields.[1][2] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4]

Logical Relationship of the Corey-House Synthesis

Corey_House_Synthesis Corey-House Synthesis Workflow AlkylHalide1 Alkyl Halide (R-X) Lithium Lithium Metal (2 eq.) in Dry Ether AlkylHalide1->Lithium Reaction Alkyllithium Alkyllithium (R-Li) Lithium->Alkyllithium Alkyllithium2 Alkyllithium (2 R-Li) CuI Copper(I) Iodide (CuI) Alkyllithium2->CuI Reaction Gilman Lithium Dialkylcuprate ((R)₂CuLi) CuI->Gilman Gilman2 Gilman Reagent ((R)₂CuLi) AlkylHalide2 Alkyl Halide (R'-X) Gilman2->AlkylHalide2 Coupling BranchedAlkane Branched Alkane (R-R') AlkylHalide2->BranchedAlkane

Caption: Workflow for the Corey-House synthesis of branched alkanes.

Experimental Protocol: Synthesis of 2-Methylpentane

This protocol describes the synthesis of 2-methylpentane from isopropyl bromide and 1-bromopropane.

Materials:

  • Isopropyl bromide

  • 1-Bromopropane

  • Lithium metal

  • Copper(I) iodide

  • Anhydrous diethyl ether

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Preparation of Isopropyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place lithium metal turnings in anhydrous diethyl ether. Add isopropyl bromide dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture at room temperature until the lithium is consumed.

  • Preparation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the freshly prepared isopropyllithium solution in an ice-salt bath. Slowly add solid copper(I) iodide to the solution with vigorous stirring. The solution will change color, indicating the formation of the Gilman reagent.

  • Coupling Reaction: To the cold solution of lithium diisopropylcuprate, add 1-bromopropane dropwise via the dropping funnel. Maintain the low temperature during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to yield pure 2-methylpentane.

Quantitative Data
Reactant 1 (for Gilman)Reactant 2 (Alkyl Halide)ProductReported YieldReference
Isopropyl bromide1-Bromopropane2-MethylpentaneGoodConceptual Example
tert-Butyl chlorideEthyl bromide2,2-DimethylbutaneHighConceptual Example

Wurtz Reaction

The Wurtz reaction is one of the oldest methods for the synthesis of alkanes, involving the coupling of two alkyl halides in the presence of sodium metal.[5] While effective for the synthesis of symmetrical alkanes, its utility for preparing unsymmetrical branched alkanes is limited due to the formation of a mixture of products, which are often difficult to separate.[6]

Logical Relationship of the Wurtz Reaction for Unsymmetrical Alkanes

Wurtz_Reaction Wurtz Reaction of a Mixture of Alkyl Halides cluster_reactants Reactants cluster_products Product Mixture AlkylHalide_R Alkyl Halide (R-X) Sodium Sodium Metal in Dry Ether AlkylHalide_R->Sodium AlkylHalide_R_prime Alkyl Halide (R'-X) AlkylHalide_R_prime->Sodium Product_RR Symmetrical Alkane (R-R) Sodium->Product_RR Self-coupling Product_R_prime_R_prime Symmetrical Alkane (R'-R') Sodium->Product_R_prime_R_prime Self-coupling Product_R_R_prime Unsymmetrical Alkane (R-R') Sodium->Product_R_R_prime Cross-coupling

Caption: Product distribution in the Wurtz reaction with two different alkyl halides.

Experimental Protocol: Synthesis of 2-Methylpentane (Illustrative)

This protocol illustrates the synthesis of 2-methylpentane from 1-bromopropane and 2-bromopropane, which will result in a mixture of products.[7]

Materials:

  • 1-Bromopropane

  • 2-Bromopropane

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place small pieces of sodium metal in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Alkyl Halides: Prepare a mixture of 1-bromopropane and 2-bromopropane and add it dropwise to the stirred sodium suspension. The reaction is vigorous and may require cooling to control the rate.

  • Reflux: After the addition is complete, gently reflux the mixture for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation: After cooling, carefully add ethanol to destroy any unreacted sodium, followed by water. Separate the ether layer, wash with water, and dry over anhydrous calcium chloride.

  • Analysis: Remove the ether by distillation. The resulting liquid will be a mixture of n-hexane, 2,3-dimethylbutane, and the desired 2-methylpentane. The components can be identified and their relative amounts determined by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data
Reactant 1Reactant 2Desired ProductSide ProductsYield of Desired ProductReference
1-Bromopropane2-Bromopropane2-Methylpentanen-Hexane, 2,3-DimethylbutaneLow, part of a mixture[7]

Grignard Reagent-Based Synthesis

Grignard reagents (R-MgX) are powerful nucleophiles used to form new carbon-carbon bonds.[8] While their direct reaction with alkyl halides to form alkanes is often inefficient, they can be utilized in multi-step sequences to produce branched alkanes. A common approach involves the reaction of a Grignard reagent with an epoxide, followed by reduction of the resulting alcohol.

Experimental Workflow for Branched Alkane Synthesis via Grignard Reagent and Epoxide

Grignard_Epoxide_Alkane Grignard-Epoxide Route to Branched Alkanes AlkylHalide Alkyl Halide (R-X) Magnesium Magnesium Turnings in Dry Ether/THF AlkylHalide->Magnesium Reaction Grignard Grignard Reagent (R-MgX) Magnesium->Grignard Grignard2 Grignard Reagent (R-MgX) Epoxide Epoxide Grignard2->Epoxide Nucleophilic Attack Alcohol Alcohol Epoxide->Alcohol after Acidic Workup Alcohol2 Alcohol Reduction Reduction (e.g., Tosylation then LiAlH₄) Alcohol2->Reduction Process BranchedAlkane Branched Alkane Reduction->BranchedAlkane

Caption: Multi-step synthesis of a branched alkane using a Grignard reagent and an epoxide.

Experimental Protocol: Synthesis of 2-Methylhexane (Illustrative)

This protocol outlines the synthesis of 2-methylhexane starting from isobutylmagnesium bromide and propylene oxide.

Materials:

  • Isobutyl bromide

  • Magnesium turnings

  • Propylene oxide

  • Anhydrous diethyl ether

  • Tosyl chloride

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous work-up reagents

Procedure:

  • Preparation of Isobutylmagnesium Bromide: Prepare isobutylmagnesium bromide from isobutyl bromide and magnesium turnings in anhydrous diethyl ether as described in the Corey-House synthesis protocol.

  • Reaction with Propylene Oxide: Cool the Grignard reagent solution in an ice bath and add propylene oxide dropwise. After the addition, stir the mixture at room temperature for several hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Dry the organic layer and remove the solvent to obtain 4-methyl-2-pentanol.

  • Tosylation of the Alcohol: Dissolve the alcohol in pyridine and cool in an ice bath. Add tosyl chloride portion-wise and stir the mixture overnight. Pour the reaction mixture into ice-water and extract the tosylate with diethyl ether.

  • Reduction to the Alkane: Carefully add the tosylate in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride in diethyl ether. Reflux the mixture for several hours.

  • Final Work-up and Purification: Cool the reaction and cautiously add water, followed by aqueous sodium hydroxide. Filter the mixture and separate the ether layer. Dry the ether solution and remove the solvent. The crude 2-methylhexane can be purified by fractional distillation.

Quantitative Data
Grignard ReagentEpoxideFinal ProductExpected YieldReference
Isobutylmagnesium bromidePropylene oxide2-MethylhexaneModerate to GoodConceptual Example
tert-Butylmagnesium chlorideEthylene oxide3,3-Dimethyl-1-butanol -> 2,2-DimethylbutaneModerateConceptual Example

Isomerization of n-Alkanes

The catalytic isomerization of n-alkanes to their branched isomers is a fundamentally important process, particularly in the petroleum industry for increasing the octane number of gasoline.[9] At the laboratory scale, this can be achieved using solid acid catalysts, such as zeolites, often impregnated with a noble metal like platinum.[10][11]

Logical Relationship in Catalytic Isomerization

Isomerization Catalytic Isomerization of n-Alkanes cluster_products Product Mixture n_Alkane n-Alkane Catalyst Bifunctional Catalyst (e.g., Pt/Zeolite) n_Alkane->Catalyst Conditions High Temperature & Pressure (H₂ atmosphere) Catalyst->Conditions Branched_Isomers Branched Isomers Conditions->Branched_Isomers Isomerization Cracked_Products Cracked Products (Shorter Alkanes) Conditions->Cracked_Products Cracking (Side Reaction) Unreacted_n_Alkane Unreacted n-Alkane Conditions->Unreacted_n_Alkane

Caption: Process flow for the catalytic isomerization of n-alkanes.

Experimental Protocol: Isomerization of n-Hexane

This protocol provides a general procedure for the laboratory-scale isomerization of n-hexane over a Pt/H-ZSM-5 catalyst.[10]

Materials:

  • n-Hexane (high purity)

  • Pt/H-ZSM-5 catalyst

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Apparatus:

  • Fixed-bed flow reactor system

  • Temperature controller

  • Mass flow controllers for gases

  • High-pressure liquid pump for n-hexane

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation: Load the Pt/H-ZSM-5 catalyst into the reactor. Activate the catalyst by heating it under a flow of hydrogen at a specified temperature (e.g., 300-350°C) for several hours to reduce the platinum species.

  • Reaction: After activation, cool the reactor to the desired reaction temperature (e.g., 250-300°C) under a hydrogen flow. Introduce n-hexane into the reactor at a specific liquid hourly space velocity (LHSV) using the high-pressure pump. Maintain a constant hydrogen-to-hydrocarbon molar ratio.

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are collected and analyzed by GC to determine the conversion of n-hexane and the selectivity to various branched isomers (2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane) and cracking products.

Quantitative Data for n-Hexane Isomerization
CatalystTemperature (°C)H₂/HC Ration-Hexane Conversion (%)Selectivity to Branched Isomers (%)Reference
Pt/Sr-ZSM-52756~80~90[10]
Pt/H-ZSM-5290665-76>90[10]

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylation of carboxylate salts to form a new carbon-carbon bond via a radical mechanism.[12] This method is primarily used for the synthesis of symmetrical alkanes. The synthesis of branched alkanes is possible if the starting carboxylic acid is branched.

Logical Relationship of Kolbe Electrolysis

Kolbe_Electrolysis Kolbe Electrolysis of a Branched Carboxylic Acid cluster_anode Anodic Process cluster_cathode Cathodic Process Carboxylate Branched Carboxylate Ion (R-COO⁻) Anode Anode (Oxidation) Carboxylate->Anode Electrolysis Radical Alkyl Radical (R•) + CO₂ Anode->Radical Decarboxylation Dimer Symmetrical Branched Alkane (R-R) Radical->Dimer Dimerization Cathode Cathode (Reduction) Hydrogen H₂ Gas Cathode->Hydrogen 2H₂O + 2e⁻ → H₂ + 2OH⁻

References

Application Notes and Protocols for 2,2,5-Trimethyldecane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2,2,5-Trimethyldecane as a Non-Polar Solvent

This compound is a branched-chain alkane, a class of saturated hydrocarbons. Alkanes are known for their low reactivity and are often used as non-polar solvents in organic chemistry. Non-polar solvents are essential for dissolving non-polar and weakly polar reactants and reagents, creating a suitable environment for a variety of chemical transformations.[1] The principle of "like dissolves like" governs the solubility of compounds, with non-polar molecules dissolving best in non-polar solvents.[1]

The branched structure of this compound can influence its physical properties, such as its boiling and freezing points, when compared to its straight-chain isomer, n-tridecane. Generally, branching lowers the melting point and can affect the viscosity of the solvent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and related non-polar solvents is presented in Table 1. These properties are crucial for selecting the appropriate solvent for a specific reaction, particularly concerning reaction temperature and post-reaction work-up.

PropertyThis compound (Isomer)HexaneToluene
Molecular Formula C13H28C6H14C7H8
Molecular Weight ( g/mol ) 184.3686.1892.14
Boiling Point (°C) ~212 (for 2,5,9-trimethyldecane)69111
Density (g/cm³) ~0.754 (for 2,5,9-trimethyldecane)0.6550.867
Polarity Non-polarNon-polarNon-polar

Table 1. Physical Properties of this compound (data for a representative isomer) and Common Non-Polar Solvents.

Potential Applications in Organic Synthesis

Given its high boiling point and non-polar nature, this compound could theoretically be employed in reactions requiring elevated temperatures where a non-reactive solvent is necessary. Potential, though not documented, applications could include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Sonogashira couplings often require high temperatures.[2] While typically performed in solvents like toluene, DMF, or dioxane, an inert, high-boiling alkane could be an alternative for specific substrates.

  • Free-Radical Reactions: The inert nature of alkanes makes them suitable solvents for free-radical reactions, which can be sensitive to the solvent.

  • Reactions with Highly Reactive Reagents: For reactions involving strong bases or organometallic reagents that would react with more functionalized solvents.

Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, illustrating how this compound might be used as a high-boiling, non-polar solvent.

Reaction:

Materials:

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)2)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • This compound (as solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add this compound (10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the lower-boiling solvent.

  • Purify the crude product by column chromatography, eluting with a suitable solvent system to separate the product from the high-boiling this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for utilizing a high-boiling non-polar solvent like this compound in an organic reaction and the decision-making process for its selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, and Base B Add this compound A->B C Heat to Desired Temperature B->C D Monitor Progress (TLC, GC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for a reaction using this compound.

Solvent_Selection A Reaction Requirements B High Temperature (>120 °C)? A->B C Non-polar Reactants? B->C Yes F Consider Lower Boiling Non-polar Solvent B->F No D Inert Atmosphere Required? C->D Yes G Consider Other Solvent Classes C->G No E Consider this compound D->E Yes D->G No

Caption: Decision tree for selecting a high-boiling non-polar solvent.

Safety and Handling

This compound is a combustible liquid. As with all hydrocarbons, it should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

While this compound is not a widely used solvent in organic synthesis, its properties as a high-boiling, non-polar, and inert liquid suggest its potential utility in specific applications. The lack of documented use necessitates careful consideration and small-scale trials before employing it in a new reaction. The information provided herein serves as a foundational guide for researchers interested in exploring the use of this and other branched alkanes as alternative non-polar solvents.

References

Application Notes and Protocols for the Detection of 2,2,5-Trimethyldecane in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethyldecane is a branched alkane that may be present in various environmental matrices as a component of petroleum-based products and industrial chemicals. Its detection and quantification are crucial for environmental monitoring, site remediation, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound in soil and water samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Purge-and-Trap (P&T) and Headspace (HS) sample introduction techniques. These methods are based on established protocols for volatile organic compounds (VOCs) analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).

Analytical Methods Overview

The primary analytical method for the determination of this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the separation and identification of individual components in complex mixtures. For volatile compounds like this compound, sample introduction into the GC-MS system is typically achieved using either Purge-and-Trap (P&T) or Headspace (HS) analysis.

  • Purge-and-Trap (P&T) GC-MS: This method is highly effective for the analysis of VOCs in water and soil samples. An inert gas is bubbled through the sample, stripping the volatile compounds which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed analytes are transferred to the GC-MS for analysis. This technique allows for the pre-concentration of analytes, leading to lower detection limits.

  • Headspace (HS) GC-MS: In this technique, a soil or water sample is placed in a sealed vial and heated to a specific temperature. This allows the volatile compounds, including this compound, to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC-MS system for analysis. Headspace analysis is generally simpler and faster than P&T but may have higher detection limits.

Quantitative Data

Precise quantitative data for this compound is not widely available in the scientific literature. The following tables provide representative performance data for the analysis of C13 branched alkanes using GC-MS based methods. This data can be used as a general guideline for the expected performance of the methods described in this document. It is important to note that method performance should be validated for this compound in the specific matrix of interest.

Table 1: Representative Quantitative Data for Purge-and-Trap GC-MS Analysis of C13 Branched Alkanes in Water

ParameterValue
Method Detection Limit (MDL)0.1 - 1.0 µg/L
Method Quantitation Limit (MQL)0.5 - 5.0 µg/L
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Table 2: Representative Quantitative Data for Headspace GC-MS Analysis of C13 Branched Alkanes in Soil

ParameterValue
Method Detection Limit (MDL)1 - 10 µg/kg
Method Quantitation Limit (MQL)5 - 50 µg/kg
Accuracy (% Recovery)70 - 130%
Precision (% RSD)< 20%

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge-and-Trap GC-MS

1. Scope and Application: This protocol is applicable to the determination of this compound in various aqueous matrices, including groundwater, surface water, and wastewater.

2. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with Teflon-lined septa.

  • Ensure no headspace is present in the vials upon collection.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.

  • Store samples at 4°C and analyze within 14 days.

3. Purge-and-Trap GC-MS Parameters:

  • Purge-and-Trap System:

    • Purge Gas: Helium at 40 mL/min

    • Purge Time: 11 minutes

    • Trap: Tenax/silica gel/charcoal or similar

    • Desorb Temperature: 250°C

    • Desorb Time: 2 minutes

    • Bake Temperature: 270°C for 8 minutes

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent

    • Oven Program: 35°C (hold 5 min), ramp to 170°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 45-300 amu

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound should be determined from a standard.

4. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control spike (LCS) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to evaluate matrix effects and precision.

Protocol 2: Analysis of this compound in Soil by Headspace GC-MS

1. Scope and Application: This protocol is suitable for the rapid screening and quantification of this compound in soil and sediment samples.

2. Sample Collection and Preservation:

  • Collect soil samples in wide-mouth glass jars with Teflon-lined lids.

  • Minimize headspace in the sample container.

  • Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.

3. Headspace GC-MS Parameters:

  • Headspace Autosampler:

    • Vial Size: 20 mL

    • Sample Amount: 5 g of soil

    • Equilibration Temperature: 80°C

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL of headspace gas

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-5ms or equivalent

    • Oven Program: 40°C (hold 5 min), ramp to 250°C at 15°C/min (hold 5 min)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 45-300 amu

    • Scan Mode: Full scan or SIM.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike (LCS) prepared in a clean sand matrix.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix interference.

Visualizations

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_pt_analysis Purge-and-Trap Analysis cluster_gcms_analysis GC-MS Analysis Sample Water Sample (40 mL) Acidification Acidify to pH < 2 Sample->Acidification Storage Store at 4°C Acidification->Storage Purge Purge with He @ 40 mL/min for 11 min Storage->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermal Desorption @ 250°C Trap->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for Purge-and-Trap GC-MS analysis of this compound in water.

Headspace_Workflow cluster_sample_prep Sample Preparation cluster_hs_analysis Headspace Analysis cluster_gcms_analysis GC-MS Analysis Soil_Sample Soil Sample (5 g) Vial Place in 20 mL Headspace Vial Soil_Sample->Vial Equilibrate Equilibrate @ 80°C for 30 min Vial->Equilibrate Inject Inject 1 mL of Headspace Equilibrate->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for Headspace GC-MS analysis of this compound in soil.

Application Notes and Protocols for 2,2,5-Trimethyldecane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utilization of 2,2,5-trimethyldecane in chemical synthesis, based on the general reactivity and properties of highly branched alkanes. Due to the limited specific literature on this compound, the following information is based on established principles of organic chemistry.

Application Notes

This compound, a highly branched aliphatic hydrocarbon, is characterized by its chemical inertness, a common feature of alkanes. This property, along with its nonpolar nature, suggests its primary applications in chemical synthesis would be as a specialized solvent or as a starting material for the synthesis of more complex molecules after an initial functionalization step.

1. Specialized Solvent:

Due to its low reactivity, this compound can be employed as a high-boiling, nonpolar solvent for reactions involving highly reactive reagents that would otherwise react with more common hydrocarbon solvents. Its branched structure results in a lower melting point compared to its linear isomer, extending its liquid range. This makes it suitable for reactions requiring a wide temperature range.

Potential Advantages as a Solvent:

  • Inertness: Does not react with most common reagents, providing a stable reaction medium.

  • High Boiling Point: Allows for reactions to be conducted at elevated temperatures.

  • Nonpolar Nature: Suitable for dissolving nonpolar starting materials and intermediates.

2. Starting Material for Synthesis via Functionalization:

While alkanes are generally unreactive, they can be functionalized through reactions such as free-radical halogenation.[1][2][3][4] This process introduces a halogen atom onto the alkane backbone, which can then serve as a handle for subsequent nucleophilic substitution or elimination reactions, opening a pathway to a variety of other functional groups.

The free-radical halogenation of a branched alkane like this compound is expected to be unselective, leading to a mixture of halogenated isomers.[1][2] The distribution of these isomers is dependent on the relative reactivity of the different types of hydrogen atoms (primary, secondary, and tertiary) and the halogenating agent used. Bromination is generally more selective for tertiary hydrogens than chlorination.[2]

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound62237-96-1C₁₃H₂₈184.37214-215
2,5,9-Trimethyldecane62108-22-9C₁₃H₂₈184.37212.2
2,2,8-Trimethyldecane62238-01-1C₁₃H₂₈184.37214-215
n-Tridecane629-50-5C₁₃H₂₈184.37235.4

Note: Data compiled from various chemical supplier databases. Boiling points are at atmospheric pressure.

Experimental Protocols

Protocol 1: Representative Free-Radical Bromination of a Branched Alkane

This protocol describes a general procedure for the free-radical bromination of a branched alkane, which can be adapted for this compound.

Objective: To introduce a bromine atom onto the alkane backbone to create a functionalized intermediate for further synthesis.

Materials:

  • Branched alkane (e.g., this compound)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the branched alkane (1.0 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and the radical initiator (0.02 equivalents) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle.

    • Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.[1]

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove any remaining acidic byproducts and unreacted bromine.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product will be a mixture of brominated isomers. This mixture can be used directly for some applications or purified by fractional distillation or preparative gas chromatography to isolate specific isomers.

Expected Outcome: The reaction will yield a mixture of monobrominated this compound isomers. The major product is expected to be the one resulting from the substitution of the most reactive hydrogen atom (tertiary > secondary > primary).

Mandatory Visualization

logical_workflow Start This compound (Inert Alkane) Process Functionalization (e.g., Free-Radical Halogenation) Start->Process Intermediate Halogenated this compound (Reactive Intermediate) Process->Intermediate End Diverse Synthetic Products (e.g., Alcohols, Alkenes, Ethers) Intermediate->End Further Synthetic Transformations

Caption: Synthetic pathway from an inert alkane.

References

Application Note & Protocol: Quantitative Analysis of 2,2,5-Trimethyldecane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5-Trimethyldecane is a branched-chain alkane that may be present in various complex mixtures, including environmental samples, petroleum products, and biological matrices. Accurate quantification of this compound is crucial for environmental monitoring, quality control in the fuel industry, and toxicology studies. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for the analysis of volatile and semi-volatile organic compounds.[1]

The methodology outlined below is based on established principles for the analysis of hydrocarbons in the C10-C40 range and has been adapted for the specific quantification of this compound.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for branched alkanes in a complex mixture (diesel fuel), providing an expected concentration range for this compound. It is important to note that concentrations can vary significantly depending on the sample matrix.

AnalyteMatrixConcentration Range (% of total identified compounds)Method of AnalysisReference
Branched Alkanes (including C13 isomers)Diesel Fuel39.1% - 47%GCxGC-ToF-MS[2]
This compound (representative)Contaminated Soil10 - 500 µg/kgGC-MS (SIM)Adapted from[1]

Experimental Protocols

This section details the step-by-step procedures for the quantitative analysis of this compound.

Principle

The method involves the extraction of this compound from the sample matrix using a suitable organic solvent. An internal standard is added prior to extraction to correct for variations in extraction efficiency and instrument response. The extract is then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

Reagents and Materials
  • Solvents: Acetone (HPLC grade), Hexane (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: this compound (analytical standard), Deuterated n-dodecane (d26) or other suitable deuterated alkane (internal standard)

  • Chemicals: Anhydrous sodium sulfate (ACS grade)

  • Materials: Glass vials with PTFE-lined caps, volumetric flasks, pipettes, syringes, ultrasonic bath, centrifuge, solid-phase extraction (SPE) cartridges (optional, for cleanup).

Sample Preparation (Solid Matrix - e.g., Soil, Sediment)
  • Weighing: Accurately weigh approximately 5-10 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution (e.g., deuterated n-dodecane). The concentration of the internal standard should be similar to the expected concentration of the analyte.[3]

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane to the sample tube.

  • Ultrasonication: Place the tube in an ultrasonic bath for 15-20 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent.

  • Collection: Carefully transfer the supernatant (the solvent extract) to a clean glass vial.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Drying: Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

Sample Preparation (Liquid Matrix - e.g., Water, Fuel)
  • Aqueous Samples (Liquid-Liquid Extraction):

    • Take a known volume of the water sample (e.g., 100 mL) in a separatory funnel.

    • Spike with the internal standard.

    • Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to 1 mL.

  • Fuel Samples (Direct Dilution):

    • Accurately dilute a known amount of the fuel sample in hexane.

    • Spike with the internal standard.

    • The diluted sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Ion Selection:

  • This compound (Predicted Quantifier/Qualifier Ions): m/z 57 (base peak, [C4H9]+), 71, 85, 127.

  • Deuterated n-dodecane (d26) (Internal Standard): Select appropriate ions based on its mass spectrum (e.g., m/z 66, 80).

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in hexane. A typical calibration range would be 0.1 to 50 µg/mL.

  • Calibration Curve: Inject each calibration standard into the GC-MS and record the peak areas for the quantifier ion of this compound and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Quantification: Inject the prepared sample extract into the GC-MS. Calculate the peak area ratio of this compound to the internal standard. Use the calibration curve to determine the concentration of this compound in the extract. Finally, calculate the concentration in the original sample by accounting for the initial sample weight/volume and the final extract volume.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Complex Mixture Sample (e.g., Soil, Water, Fuel) Weigh Weigh/Measure Sample Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Solvent Extraction (e.g., Sonication, LLE) Spike->Extract Clean Cleanup & Drying (e.g., Na2SO4, SPE) Extract->Clean Concentrate Concentrate Extract Clean->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification (Concentration Calculation) Data->Quant Cal Calibration Curve (Standard Series) Cal->Quant Result Final Result (Analyte in Sample) Quant->Result

Caption: Overview of the experimental workflow for this compound analysis.

Quantitative Analysis Logic

Quantitative_Analysis Analyte_Response Analyte Peak Area (A_x) Response_Ratio Response Ratio (A_x / A_is) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (A_is) IS_Response->Response_Ratio Calibration_Curve Calibration Curve y = mx + c Response_Ratio->Calibration_Curve Input to Analyte_Conc_Extract Analyte Concentration in Extract (C_extract) Calibration_Curve->Analyte_Conc_Extract Determines Final_Conc Final Concentration in Sample Analyte_Conc_Extract->Final_Conc Sample_Info Initial Sample Weight/Volume (W_sample) Final Extract Volume (V_final) Sample_Info->Final_Conc

Caption: Logical flow for the calculation of analyte concentration.

References

Troubleshooting & Optimization

Purification techniques for 2,2,5-Trimethyldecane post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 2,2,5-Trimethyldecane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound after synthesis?

A1: The impurities largely depend on the synthetic route employed.

  • Wurtz Reaction: If synthesized via a Wurtz coupling of two alkyl halides, common impurities include alkenes formed through a side elimination reaction.[1] You may also have unreacted alkyl halides and coupling byproducts from the reaction of dissimilar alkyl halides if a mixture was used.[1]

  • Grignard Reaction: Synthesis using a Grignard reagent can lead to byproducts from the coupling of the Grignard reagent with unreacted alkyl halide. Additionally, unreacted starting materials such as the parent aldehyde/ketone and the Grignard reagent itself (which can be quenched to form an alkane) can be present.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: For volatile, non-polar compounds like this compound, two primary techniques are recommended:

  • Fractional Distillation: This is an effective method for separating compounds with different boiling points.[2][3][4] It is particularly useful for removing impurities that have a significantly different boiling point from the target compound.

  • Preparative Gas Chromatography (pGC): For achieving very high purity, especially when dealing with isomeric impurities with close boiling points, preparative GC is the method of choice.

Q3: How can I remove alkene impurities from my this compound sample?

A3: Alkene impurities, often resulting from elimination side reactions in Wurtz synthesis, can be removed by several methods:

  • Hydrogenation: The crude product can be subjected to catalytic hydrogenation to reduce the carbon-carbon double bonds of the alkene impurities to the corresponding alkanes.[5][6]

  • Adsorption: Certain porous materials, like specific metal-organic frameworks (MOFs), can selectively adsorb alkenes over alkanes.[7]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers Boiling points of the isomers are very close.- Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material).- Perform the distillation under reduced pressure (vacuum distillation) to potentially increase the boiling point differences.- Consider using preparative gas chromatography for final purification.
Product Contaminated with Lower Boiling Impurity Distillation rate is too fast, leading to co-distillation.- Reduce the heating rate to allow for proper equilibration on the column.- Ensure the fractionating column is well-insulated to maintain the temperature gradient.
Product Contaminated with Higher Boiling Impurity "Bumping" of the liquid in the distillation flask, carrying over non-volatile components.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Do not distill to dryness; leave a small amount of residue in the flask.
No Product Distilling Over The boiling point of the compound has not been reached or there is a leak in the system.- Check the thermometer calibration and ensure the heating mantle is functioning correctly.- Inspect all joints for leaks, especially if performing a vacuum distillation.
Preparative Gas Chromatography (pGC)
Problem Possible Cause(s) Solution(s)
Peak Tailing - Sample overload.- Active sites in the injector or column.- Dilute the sample or inject a smaller volume.- Use a deactivated injector liner.- Condition the column at a high temperature.
Ghost Peaks Contamination in the syringe, injector, or carrier gas.- Thoroughly clean the syringe between injections.- Bake out the injector and column.- Ensure high-purity carrier gas and use appropriate gas purifiers.
Poor Resolution Between Isomers - Inappropriate column phase.- Non-optimal temperature program.- Select a column with a different stationary phase that offers better selectivity for hydrocarbon isomers (e.g., a long non-polar column).[8]- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
Low Recovery of Collected Fractions - Inefficient trapping of the analyte.- Leaks in the collection system.- Cool the collection trap using a cold bath (e.g., dry ice/acetone).- Ensure all connections in the collection system are secure.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaBoiling Point (°C)
2,2,4-TrimethyldecaneC13H28Not available
This compound C13H28 Not available
2,4,6-TrimethyldecaneC13H28Not available
2,5,9-TrimethyldecaneC13H28212.2
3,6,6-TrimethyldecaneC13H28Not available
n-TridecaneC13H28234

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Observe the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of this compound. The boiling points of C13 alkanes are generally in the range of 210-235 °C.

    • Discard the initial fraction (forerun) which may contain lower-boiling impurities, and stop the distillation before the flask runs dry to avoid contamination with higher-boiling impurities.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)
  • Instrumentation:

    • A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector (e.g., thermal conductivity detector - TCD).

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical GC using a capillary column with a similar stationary phase to the preparative column.

    • Optimize the temperature program to achieve baseline separation of this compound from its impurities.

  • Preparative Run:

    • Transfer the optimized method to the pGC system, adjusting for the larger column dimensions and sample volume.

    • Inject the crude sample.

    • Set the fraction collector to collect the peak corresponding to the retention time of this compound as determined in the analytical run.

  • Purity Verification:

    • Re-inject a small amount of the collected fraction into the analytical GC to confirm its purity.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 GC-MS Analysis (Identify Impurities) Crude->Analysis1 Distillation Fractional Distillation Analysis1->Distillation Impurities with significantly different boiling points pGC Preparative GC Analysis1->pGC Isomeric impurities with close boiling points Analysis2 Purity Check (GC) Distillation->Analysis2 pGC->Analysis2 Pure_Product High-Purity This compound Analysis2->Pure_Product Purity > 99%

Caption: Purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Check_Method Review Purification Method Start->Check_Method Distillation_Issue Fractional Distillation Issue? Check_Method->Distillation_Issue Distillation Used pGC_Issue Preparative GC Issue? Check_Method->pGC_Issue pGC Used Improve_Distillation Increase Column Efficiency or Use Vacuum Distillation_Issue->Improve_Distillation Yes Check_Impurities Re-analyze Impurity Profile (GC-MS) Distillation_Issue->Check_Impurities No Optimize_pGC Optimize Temperature Program or Change Column pGC_Issue->Optimize_pGC Yes pGC_Issue->Check_Impurities No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Gas Chromatography Column Selection for Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) column selection for the analysis of branched alkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a GC column for branched alkane analysis?

A1: The most crucial factor is the stationary phase.[1] The principle of "like dissolves like" is a good starting point; for non-polar branched alkanes, a non-polar stationary phase is generally the best choice.[2] These phases separate analytes primarily based on their boiling points, with lower-boiling compounds eluting first.[3]

Q2: Which type of stationary phase is most commonly recommended for separating branched alkane isomers?

A2: Non-polar stationary phases are the most common choice for the separation of non-polar compounds like alkanes.[2] Columns with 100% dimethylpolysiloxane are widely used and effectively separate many branched alkane isomers.[4] For enhanced separation of complex isomer mixtures, liquid crystalline stationary phases can offer superior selectivity.

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?

A3: Column dimensions play a significant role in resolution, analysis time, and sample capacity:

  • Length: Longer columns provide more theoretical plates, which can improve resolution. However, doubling the column length only increases resolution by a factor of about 1.4 and significantly increases analysis time.[5]

  • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (narrower peaks) and better resolution. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity, which is beneficial for trace analysis or when dealing with high concentration differences.

  • Film Thickness: Thicker films increase analyte retention and can improve the resolution of volatile compounds. However, they can also lead to increased peak broadening and column bleed at higher temperatures.

Q4: Can changing the temperature program improve the separation of co-eluting branched alkane isomers?

A4: Yes, optimizing the temperature program is a critical step in method development. A slower temperature ramp rate can often improve the separation of closely eluting compounds by allowing more time for differential partitioning between the mobile and stationary phases.[6] Conversely, a faster ramp can reduce analysis time when isomers are well-resolved.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Overlap

Symptoms:

  • Peaks for different branched alkane isomers are not baseline separated.

  • Shoulders on peaks, indicating the presence of a co-eluting compound.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For branched alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) is a good starting point. If co-elution persists, consider a stationary phase with a different selectivity, such as a 5% phenyl-methylpolysiloxane or a liquid crystalline phase for enhanced isomer separation.
Suboptimal Temperature Program Decrease the initial oven temperature to improve the retention of early eluting isomers. Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) to increase the separation between closely eluting peaks.[6]
Incorrect Column Dimensions If resolution is insufficient, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase efficiency.
Carrier Gas Flow Rate Too High An excessively high flow rate reduces the time analytes spend interacting with the stationary phase, leading to decreased resolution. Optimize the flow rate to be near the van Deemter optimum for your carrier gas (typically around 30-40 cm/s for helium).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum towards the baseline.

Possible Causes & Solutions:

CauseRecommended Solution
Active Sites in the Inlet or Column Active sites, such as exposed silanol groups, can interact with analytes, causing peak tailing. Ensure you are using a high-quality, deactivated inlet liner. If the column is old, it may need to be conditioned at a high temperature (within its specified limits) or the front end (first few centimeters) may need to be trimmed.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion. Bake out the column at its maximum isothermal temperature for a few hours. If this does not resolve the issue, trimming the first 10-20 cm of the column may be necessary.
Sample Overload Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Reduce the injection volume or dilute the sample.
Issue 3: Co-elution of Specific Branched Alkane Isomers

Symptoms:

  • A single chromatographic peak is identified by mass spectrometry as containing two or more isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Boiling Points and Structures Branched alkanes with very similar boiling points and structures can be challenging to separate on standard non-polar columns.
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve the isomers.

Troubleshooting Workflow for Co-eluting Isomers:

Caption: Troubleshooting workflow for co-eluting branched alkane isomers.

Experimental Protocols & Data

Protocol 1: General Screening of C5-C10 Branched Alkanes

This protocol is suitable for a general-purpose screening of light branched alkanes.

  • Column: 100% Dimethylpolysiloxane (e.g., DB-1), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Oven Program: 35°C (hold 5 min), ramp to 150°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Detector: Flame Ionization Detector (FID), 280°C.

Data Presentation: Kovats Retention Indices

Kovats Retention Indices (KI) are a standardized method for reporting retention times, which helps in the identification of compounds.[4] The following table provides approximate Kovats Indices for selected branched alkanes on a 100% dimethylpolysiloxane stationary phase.

CompoundIUPAC NameAverage Kovats Index
Isopentane2-Methylbutane487
Neopentane2,2-Dimethylpropane476
2-Methylpentane2-Methylpentane577
3-Methylpentane3-Methylpentane589
2,2-Dimethylbutane2,2-Dimethylbutane563
2,3-Dimethylbutane2,3-Dimethylbutane583
2-Methylhexane2-Methylhexane675
3-Methylhexane3-Methylhexane684
2,2-Dimethylpentane2,2-Dimethylpentane659
2,4-Dimethylpentane2,4-Dimethylpentane669
3,3-Dimethylpentane3,3-Dimethylpentane688
2,2,3-Trimethylbutane2,2,3-Trimethylbutane669

Data compiled from various sources.

Logical Relationship for Column Parameter Optimization

The following diagram illustrates the logical relationships between adjusting column parameters and the expected impact on the chromatographic separation of branched alkanes.

Column_Optimization cluster_parameters Adjustable Parameters cluster_effects Chromatographic Effects Stationary_Phase Stationary Phase (Polarity) Selectivity Selectivity (α) Stationary_Phase->Selectivity Column_Length Column Length Efficiency Efficiency (N) Column_Length->Efficiency Column_ID Column I.D. Column_ID->Efficiency Retention Retention (k) Column_ID->Retention Film_Thickness Film Thickness Film_Thickness->Retention Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Impact of GC column parameters on chromatographic separation.

References

Resolving Mass Spectrum Interference for 2,2,5-Trimethyldecane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in the mass spectrum of 2,2,5-Trimethyldecane. The following question-and-answer format directly addresses specific issues to facilitate smooth and accurate experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum for this compound shows an unusually high abundance of ions at m/z 73, 147, 207, 281, and 355. What could be the cause?

A1: These ions are characteristic of siloxane contamination, which is a common issue in GC-MS analysis. Siloxanes can originate from various sources within your system, including the GC inlet septa, column bleed, vial caps, and O-rings. The ion at m/z 207 is a particularly common indicator of column bleed.

Q2: I am observing a significant peak at m/z 149 in my baseline and in the spectrum of my this compound sample. How can I identify the source of this interference?

A2: A prominent ion at m/z 149 is a hallmark fragment of many phthalate plasticizers. These compounds are ubiquitous in laboratory environments and can leach from plastic consumables such as solvent bottles, pipette tips, and vial caps. Common phthalates that produce this ion include dibutyl phthalate (DBP) and dioctyl phthalate (DOP).

Q3: My chromatogram shows a peak co-eluting with this compound, and the resulting mass spectrum is a mixture of fragments. How can I resolve this?

A3: Co-elution is a common challenge in GC-MS. To resolve the co-eluting peaks, you can modify your chromatographic method. Consider adjusting the oven temperature program by using a slower ramp rate or a lower initial temperature to improve separation. Alternatively, you can utilize a GC column with a different stationary phase chemistry to alter the elution profile of the interfering compound relative to your analyte.

Q4: How can I confirm if the interference is from a known contaminant or an unexpected compound in my sample?

A4: The most effective way to identify an unknown interfering peak is to compare its mass spectrum against a comprehensive spectral library, such as the NIST/EPA/NIH Mass Spectral Library. This will help you to tentatively identify the compound and determine its source.

Troubleshooting Guides

Issue 1: Siloxane Contamination

Symptoms:

  • Prominent peaks at m/z 73, 147, 207, 281, and 355 in the mass spectrum.

  • These peaks may appear as discrete "ghost peaks" in the chromatogram or as a rising baseline at higher temperatures.

Troubleshooting Workflow:

G Troubleshooting Siloxane Contamination A Observe Characteristic Siloxane Ions (m/z 73, 147, 207, 281, 355) B Run a Blank Analysis (Solvent Injection Only) A->B C Interference Persists? B->C D System Contamination Suspected C->D Yes I Sample or Solvent Contamination C->I No E Check for Septum Bleed D->E F Bake Out GC Inlet and Column E->F G Use Low-Bleed Septa and Columns F->G H Interference Reduced or Eliminated G->H J Use High-Purity Solvents I->J K Check Sample Preparation Consumables J->K K->H

Caption: Workflow for identifying and mitigating siloxane contamination.

Experimental Protocol: System Bake-Out

  • Disconnect the GC column from the mass spectrometer. This prevents contamination of the MS source.

  • Cap the MS inlet.

  • Set the GC inlet temperature to its maximum recommended operating temperature.

  • Set the oven temperature to its maximum recommended operating temperature (for the column).

  • Maintain these temperatures for several hours (or overnight) with the carrier gas flowing. This will help to purge volatile siloxanes from the system.

  • Cool the system, reconnect the column to the MS, and run a blank analysis to check for improvement.

Issue 2: Phthalate Contamination

Symptoms:

  • A significant ion at m/z 149 in the mass spectrum.

  • Broad peaks in the chromatogram, often eluting later in the run.

Troubleshooting Workflow:

G Troubleshooting Phthalate Contamination A Observe Characteristic Phthalate Ion (m/z 149) B Review Sample Preparation and Handling A->B C Identify Potential Plastic Sources B->C D Replace Plastic with Glass Consumables C->D E Run a Method Blank D->E F Interference Persists? E->F G Clean GC Inlet and Replace Liner F->G Yes H Interference Resolved F->H No G->H

Caption: Workflow for identifying and mitigating phthalate contamination.

Experimental Protocol: Method Blank Analysis

  • Prepare a "blank" sample that includes all solvents and reagents used in your sample preparation procedure.

  • Follow the exact same sample preparation steps as you would for a real sample, including using the same vials, pipette tips, and other consumables.

  • Analyze the method blank using the same GC-MS method.

  • If the m/z 149 ion is present in the method blank, it confirms that the contamination is coming from your sample preparation workflow.

Data Presentation

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and common interfering ions. This allows for easy comparison and identification of potential spectral overlap.

CompoundKey Fragment Ions (m/z)Notes
This compound 43, 57, 71, 85, 113, 127The base peak is typically m/z 57, corresponding to the tertiary butyl cation. The fragmentation pattern is characterized by a series of alkyl fragments separated by 14 amu (CH₂).
Siloxanes 73, 147, 207, 281, 355These ions are from cyclic methylsiloxanes. m/z 73 is the trimethylsilyl ion.
Phthalates 149This is the protonated phthalic anhydride fragment, which is a very stable and characteristic ion for this class of compounds.

By understanding the characteristic fragmentation patterns of both the analyte and common contaminants, researchers can more effectively troubleshoot and resolve interferences in the mass spectrum of this compound, leading to more reliable and accurate analytical results.

Strategies to improve the yield of 2,2,5-Trimethyldecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2,5-trimethyldecane. The strategies discussed focus on common synthetic routes and potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Due to the branched and saturated nature of this compound, a common and effective strategy involves a two-step process:

  • Carbon Skeleton Formation: Construction of a ketone precursor with the correct carbon framework. A highly effective method for this is the Grignard reaction.[1]

  • Deoxygenation: Reduction of the ketone to the corresponding alkane. The most common methods for this transformation are the Wolff-Kishner or Clemmensen reductions.[2][3]

An alternative route involves the Wittig reaction to form an alkene, followed by catalytic hydrogenation.[4]

Q2: I am having trouble initiating my Grignard reaction. What are some common causes?

A2: Difficulty in initiating a Grignard reaction is a frequent issue. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[5] To overcome this, several activation methods can be employed, such as crushing the magnesium turnings, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[5] Additionally, ensuring strictly anhydrous (water-free) conditions is critical, as Grignard reagents are highly reactive with water.[6]

Q3: My Grignard reaction is giving a low yield of the desired alcohol. What are potential side reactions?

A3: Low yields in Grignard reactions, especially with sterically hindered ketones, can be attributed to side reactions.[7] The Grignard reagent can act as a base, leading to the deprotonation of the ketone at the alpha-carbon, which results in the formation of an enolate and recovery of the starting ketone after workup.[7] Another side reaction is the reduction of the ketone to a secondary alcohol, where a hydride is transferred from the β-carbon of the Grignard reagent.[7]

Q4: What is the difference between Wolff-Kishner and Clemmensen reductions, and which one should I choose?

A4: Both the Wolff-Kishner and Clemmensen reductions convert a ketone to an alkane. The primary difference lies in the reaction conditions. The Wolff-Kishner reduction is performed under strongly basic conditions, using hydrazine and a strong base like potassium hydroxide at high temperatures.[8][9] In contrast, the Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid, making it a strongly acidic method.[10][11] The choice between the two depends on the functional groups present in the rest of the molecule. If your substrate is sensitive to acid, the Wolff-Kishner reduction is the preferred method.[11] Conversely, for base-sensitive compounds, the Clemmensen reduction is more suitable.

Q5: Can I use a Wittig reaction to synthesize this compound?

A5: Yes, a Wittig reaction is a viable approach. This would involve reacting a suitable ketone or aldehyde with a phosphonium ylide to form an alkene, which is then hydrogenated to the final alkane.[12] For example, you could react 2,2-dimethyl-5-decanone with methylenetriphenylphosphorane. However, this adds an extra step (hydrogenation) compared to the direct reduction of a ketone precursor.

Troubleshooting Guides

Problem 1: Low or No Yield of the Ketone Precursor (via Grignard Reaction)
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no heat evolution or change in appearance).Magnesium oxide layer on magnesium turnings.Activate the magnesium by crushing it, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[5]
Presence of water in the solvent or on glassware.Ensure all glassware is oven-dried and the solvent is anhydrous. Diethyl ether or THF are common solvents and must be dry.[6]
Low yield of the tertiary alcohol, with significant recovery of the starting ketone.Steric hindrance leading to enolization.Use a less sterically hindered Grignard reagent or ketone if possible. Alternatively, consider using an organolithium reagent, which is less prone to reduction.[13]
The Grignard reagent is acting as a base.Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Formation of a significant amount of a secondary alcohol.Reduction of the ketone by the Grignard reagent.This is more common with sterically hindered ketones.[7] Consider an alternative synthetic route or use a different organometallic reagent.
Problem 2: Incomplete Reduction of the Ketone to this compound
Symptom Possible Cause Suggested Solution
Wolff-Kishner Reduction: Significant amount of starting ketone or hydrazone intermediate remains.Insufficiently high temperature.The Wolff-Kishner reaction requires high temperatures, often in a high-boiling solvent like ethylene glycol (boiling point 197 °C).[14] Ensure the reaction reaches the required temperature.
Incomplete formation of the hydrazone.The initial condensation of the ketone with hydrazine to form the hydrazone is a crucial step.[15] Ensure adequate reaction time for this step before proceeding with the high-temperature elimination.
Base is not strong enough or is consumed.Use a strong base like potassium hydroxide or potassium tert-butoxide. Ensure a sufficient molar excess of the base is used.[3]
Clemmensen Reduction: Incomplete reduction of the ketone.Ineffective zinc amalgam.The zinc amalgam must be freshly prepared and activated to be effective.
Substrate is not suitable for acidic conditions.The Clemmensen reduction is not effective for all aliphatic ketones.[14] If the yield is consistently low, consider switching to the Wolff-Kishner reduction.
Formation of byproducts due to acidic conditions.If the substrate has acid-sensitive functional groups, byproducts may form. The Wolff-Kishner reduction is a better alternative in such cases.[11]

Experimental Protocols

Protocol 1: Synthesis of 2,2,5-Trimethyldecan-5-ol via Grignard Reaction
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-2,2-dimethylbutane (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-pentanone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride.

    • Stir until the aqueous and organic layers are clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2,2,5-trimethyldecan-5-ol.

Protocol 2: Wolff-Kishner Reduction of 2,2,5-Trimethyldecan-5-one
  • In a round-bottom flask equipped with a reflux condenser, combine the crude 2,2,5-trimethyldecan-5-one (1 equivalent), hydrazine hydrate (4-5 equivalents), and ethylene glycol.

  • Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.

  • Add potassium hydroxide pellets (4-5 equivalents) to the reaction mixture.

  • Increase the temperature to 190-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture, add water, and extract with a nonpolar solvent such as hexane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_grignard Step 1: Grignard Reaction cluster_oxidation Intermediate Step (Optional) cluster_reduction Step 2: Reduction 1_bromo_2_2_dimethylbutane 1-bromo-2,2-dimethylbutane grignard_reagent Grignard Reagent 1_bromo_2_2_dimethylbutane->grignard_reagent + Mg Mg_ether Mg, anhydrous ether Mg_ether->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction 2_pentanone 2-pentanone 2_pentanone->grignard_reaction tertiary_alcohol 2,2,5-Trimethyldecan-5-ol grignard_reaction->tertiary_alcohol oxidation Oxidation (e.g., PCC, Swern) tertiary_alcohol->oxidation ketone_precursor 2,2,5-Trimethyldecan-5-one oxidation->ketone_precursor reduction Wolff-Kishner or Clemmensen Reduction ketone_precursor->reduction final_product This compound reduction->final_product

Caption: A general workflow for the synthesis of this compound.

troubleshooting_grignard Troubleshooting Low Yield in Grignard Reaction low_yield Low Yield of Tertiary Alcohol check_initiation Did the reaction initiate? low_yield->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation OK check_initiation->initiation_ok Yes activate_mg Activate Mg (Iodine, Crushing) no_initiation->activate_mg check_anhydrous Ensure Anhydrous Conditions no_initiation->check_anhydrous check_side_products Analyze Side Products initiation_ok->check_side_products ketone_recovered Starting Ketone Recovered check_side_products->ketone_recovered Enolization reduction_product Secondary Alcohol Formed check_side_products->reduction_product Reduction lower_temp Lower Reaction Temperature ketone_recovered->lower_temp consider_organolithium Consider Organolithium Reagent reduction_product->consider_organolithium

Caption: A decision tree for troubleshooting low yields in the Grignard reaction step.

References

Assessing the stability of 2,2,5-Trimethyldecane under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2,5-Trimethyldecane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: this compound, as a branched alkane, is a highly stable compound under standard laboratory conditions (i.e., ambient temperature and pressure).[1][2] Alkanes are known for their relative inertness due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2][3] It is not expected to decompose or react when stored in a properly sealed container away from ignition sources and strong oxidizing agents.

Q2: To what common laboratory reagents is this compound resistant?

A2: Under normal conditions, this compound is resistant to reaction with acids, bases, and mild oxidizing or reducing agents.[1][2] This lack of reactivity is a general characteristic of alkanes, sometimes referred to as paraffins, meaning "little affinity".[2]

Q3: What are the known incompatibilities for this compound?

A3: The primary incompatibility for this compound is with strong oxidizing agents. Contact with such agents should be avoided to prevent a vigorous, potentially hazardous reaction. Additionally, it is a combustible liquid and should be kept away from open flames, sparks, and high heat sources.

Q4: What are the hazardous decomposition products of this compound?

A4: The primary hazardous decomposition products of this compound are carbon monoxide (CO) and carbon dioxide (CO₂) which are formed upon combustion. In cases of incomplete combustion, a complex mixture of hydrocarbons may also be produced.

Q5: How does the branched structure of this compound affect its stability?

A5: The branched structure of this compound contributes to its increased stability compared to its straight-chain isomer, n-tridecane.[4][5][6] This enhanced stability is attributed to a more compact molecular structure, which leads to a lower surface area and decreased intermolecular forces.[6] Electronic effects, such as stabilizing geminal sigma→sigma* delocalization, also play a role in the greater stability of branched alkanes.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Reaction or Degradation Contamination with a strong oxidizing agent.Ensure all glassware is scrupulously clean and that no oxidizing agents (e.g., nitric acid, permanganates) are present in the reaction setup.
Exposure to high temperatures or an ignition source.Maintain the experimental temperature within the recommended range. Ensure the absence of sparks or static discharge, especially when handling larger quantities.[8]
Photochemical reaction.If the experiment is sensitive to light, conduct it in a dark environment or use amber glassware to prevent photochemical initiation of reactions, such as halogenation.[9][10]
Inconsistent Experimental Results Variable purity of this compound.Verify the purity of the starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Presence of atmospheric oxygen in a high-temperature experiment.For high-temperature stability studies, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Initiating a Desired Reaction Inherent stability of the alkane.Alkanes are generally unreactive.[11] Reactions like halogenation require an initiator such as UV light or high temperature to proceed.[10][12] For other transformations, consider functionalizing the alkane as a preliminary step.

Quantitative Data Summary

Parameter Value Experimental Method
Decomposition Temperature Requires experimental determinationThermogravimetric Analysis (TGA)
Flash Point Requires experimental determinationPensky-Martens Closed Cup Tester
Autoignition Temperature Requires experimental determinationASTM E659 Standard Test Method
Rate of Oxidation with [Oxidant] at T(K) Requires experimental determinationIsothermal microcalorimetry or spectroscopic monitoring
Rate of Reaction with [Acid/Base] at T(K) Expected to be negligible under normal conditionspH monitoring or spectroscopic analysis

For comparison, the related isomer 2,5,9-Trimethyldecane has a reported boiling point of 212.2°C at 760 mmHg and a flash point of 79.2°C.[13][14]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation start Weigh 5-10 mg of This compound place Place sample in TGA pan start->place heat Heat at 10 °C/min under N2 atmosphere place->heat record Record mass vs. temperature heat->record plot Plot mass loss curve record->plot determine Determine onset of decomposition plot->determine

Caption: Workflow for Thermal Stability Analysis using TGA.
Protocol 2: Assessment of Oxidative Stability

Objective: To evaluate the resistance of this compound to oxidation.

Methodology:

  • Place a known amount of this compound into a reaction vessel equipped with a stirrer, temperature probe, and gas inlet/outlet.

  • Heat the sample to the desired experimental temperature (e.g., 100 °C).

  • Bubble a controlled flow of an oxidizing gas (e.g., air or pure oxygen) through the liquid.

  • At regular intervals, withdraw small aliquots of the sample.

  • Analyze the aliquots for the formation of oxidation products (e.g., hydroperoxides, ketones, acids) using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Gas Chromatography (GC).

  • The rate of oxidation can be determined by monitoring the increase in oxidation products over time.

Oxidative_Stability_Workflow A Place this compound in reaction vessel B Heat to target temperature (e.g., 100 °C) A->B C Introduce oxidizing gas (e.g., air) B->C D Withdraw aliquots at time intervals C->D E Analyze aliquots by FTIR or GC D->E F Plot concentration of oxidation products vs. time E->F

Caption: Experimental Workflow for Assessing Oxidative Stability.
Logical Relationship: Factors Influencing Alkane Stability

The following diagram illustrates the key factors that contribute to the stability of a branched alkane like this compound.

Alkane_Stability_Factors cluster_stability Alkane Stability cluster_factors Contributing Factors cluster_consequences Consequences of Branching Stability High Stability of This compound Bond_Strength Strong C-C and C-H Single Bonds Bond_Strength->Stability Nonpolarity Nonpolar Nature of Bonds Nonpolarity->Stability Branched_Structure Branched Molecular Structure Branched_Structure->Stability Compact_Shape More Compact Shape Branched_Structure->Compact_Shape Electronic_Effects Stabilizing Electronic Effects Branched_Structure->Electronic_Effects Lower_Surface_Area Lower Surface Area Compact_Shape->Lower_Surface_Area Lower_Surface_Area->Stability Electronic_Effects->Stability

Caption: Factors Contributing to the Stability of Branched Alkanes.

References

Troubleshooting peak assignment in the NMR spectrum of 2,2,5-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,5-Trimethyldecane and encountering challenges with NMR peak assignment.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can be predicted using computational algorithms. These predictions provide a baseline for experimental peak assignment. Below is a table summarizing the predicted 1H and 13C NMR data.

Data Presentation: Predicted NMR Data for this compound

Carbon No. Predicted 13C Shift (ppm) Attached Protons Predicted 1H Shift (ppm) Splitting Pattern Integration
1 (from C2)29.130.85s6H
233.50---
343.921.18m2H
420.921.25m2H
536.711.45m1H
636.421.25m2H
723.221.25m2H
832.121.25m2H
922.821.25m2H
1014.230.88t3H
11 (from C5)19.830.84d3H

Q2: Which solvent is best for acquiring the NMR spectrum of this compound?

A2: Due to its non-polar, aliphatic nature, this compound is highly soluble in many common deuterated solvents. Deuterated chloroform (CDCl3) is a standard choice as it is a good solvent for alkanes and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77 ppm) are typically far from the signals of interest for aliphatic compounds. For studies focusing on subtle chemical shift differences, deuterated benzene (C6D6) can be used, as aromatic solvents can induce different chemical shifts compared to chlorinated solvents, sometimes resolving overlapping signals.

Q3: Why are the methylene (CH2) signals in the 1H NMR spectrum so difficult to assign?

A3: Long-chain alkanes, even with branching, often exhibit significant signal overlap in the 1.2-1.4 ppm region of the 1H NMR spectrum. The chemical environments of the methylene groups in the middle of the decane chain are very similar, leading to complex and overlapping multiplets that are challenging to resolve and assign based on 1D 1H NMR alone.

Q4: What is the purpose of running advanced NMR experiments like DEPT, COSY, HSQC, and HMBC?

A4: These experiments are crucial for unambiguous peak assignment, especially for complex molecules like this compound.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps differentiate between CH3, CH2, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds), helping to trace the proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is essential for identifying connections across quaternary carbons and piecing together different fragments of the molecule.

Troubleshooting Guide

Issue 1: I am seeing fewer 13C NMR signals than expected.

  • Possible Cause: Accidental overlap of signals. While predictions provide estimated chemical shifts, the actual experimental conditions (solvent, temperature) can cause signals to shift slightly and overlap.

  • Troubleshooting Step:

    • Re-process the spectrum: Widen the spectral window and zoom in on the peaks to check for any hidden shoulders or closely spaced signals.

    • Change the solvent: Acquiring the spectrum in a different solvent (e.g., C6D6 instead of CDCl3) can alter the chemical shifts and may resolve the overlapping signals.

    • Run a DEPT-135 experiment: This can help confirm the number of CH3/CH and CH2 signals. If two different types of carbons have very similar chemical shifts, the DEPT experiment can help to distinguish them.

Issue 2: The splitting patterns in my 1H NMR spectrum are not clear (e.g., broad multiplets instead of clean doublets or triplets).

  • Possible Cause 1: Second-order coupling effects. When coupled protons have very similar chemical shifts, their splitting patterns can become complex and deviate from simple first-order rules (the 'n+1' rule). This is common for the methylene protons in the alkyl chain.

  • Troubleshooting Step 1:

    • Increase the magnetic field strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion (in Hz) and can simplify complex multiplets, making them appear more like first-order patterns.

  • Possible Cause 2: Poor shimming. An inhomogeneous magnetic field can lead to broad peaks and loss of resolution.

  • Troubleshooting Step 2:

    • Re-shim the spectrometer: Carefully shim the magnetic field before acquiring the spectrum to optimize its homogeneity.

Issue 3: I am having trouble distinguishing between the three different methyl group signals.

  • Possible Cause: The chemical shifts of the methyl groups at C1 (attached to the quaternary C2), C11 (attached to the methine C5), and C10 (the terminal methyl group) are predicted to be very close, in the 0.8-0.9 ppm range.

  • Troubleshooting Step:

    • Use 2D NMR:

      • HSQC: This will correlate each methyl proton signal to its corresponding 13C signal. Since the 13C signals for these methyl groups are predicted to be more separated (around 14.2, 19.8, and 29.1 ppm), this will allow for their unambiguous assignment.

      • HMBC: Look for long-range correlations. For example, the protons of the methyl group at C11 should show a correlation to the methine carbon at C5. The protons of the two methyl groups at C1 should show a correlation to the quaternary carbon at C2. The protons of the terminal methyl group at C10 should show a correlation to C9.

Experimental Protocols

1. Sample Preparation

  • Analyte: this compound

  • Solvent: Deuterated Chloroform (CDCl3)

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl3.

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

  • 1H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • 13C{1H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (alkane carbons have longer relaxation times)

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: -10 to 220 ppm

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence

    • Parameters: Use standard instrument parameters, adjusting the number of scans as needed for good signal-to-noise.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Pulse Programs: Use standard instrument pulse sequences (e.g., cosygpqf, hsqcedetgp, hmbcgpndqf).

    • Parameters: Use the instrument's default parameters for these experiments, which are generally optimized for typical organic molecules. Ensure a sufficient number of scans are acquired, especially for the HMBC experiment, to observe the weaker long-range correlations.

Visualizations

troubleshooting_workflow start Start: Peak Assignment Issue check_overlap Are peaks overlapping? start->check_overlap complex_splitting Are splitting patterns unclear? check_overlap->complex_splitting No change_solvent Acquire spectrum in a different solvent (e.g., C6D6) check_overlap->change_solvent Yes id_methyls Difficulty distinguishing methyls? complex_splitting->id_methyls No higher_field Use a higher field spectrometer complex_splitting->higher_field Yes reshim Re-shim the magnet complex_splitting->reshim Also consider run_dept Run DEPT-135 to confirm carbon types id_methyls->run_dept No run_2d_nmr Run 2D NMR (HSQC, HMBC) id_methyls->run_2d_nmr Yes end_resolved Issue Resolved change_solvent->end_resolved run_dept->end_resolved higher_field->end_resolved reshim->end_resolved run_2d_nmr->end_resolved

Caption: Troubleshooting workflow for NMR peak assignment.

nmr_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Proton Environment & Splitting) COSY COSY (H-H Correlation, 3-bond) H1->COSY Correlates HSQC HSQC (C-H Correlation, 1-bond) H1->HSQC Correlates HMBC HMBC (C-H Correlation, 2-3 bonds) H1->HMBC Correlates C13 13C NMR (Carbon Environments) DEPT DEPT (Carbon Multiplicity CH, CH2, CH3) C13->DEPT Refines C13->HSQC Correlates C13->HMBC Correlates COSY->HSQC Complements HSQC->HMBC Complements

Caption: Relationships between key NMR experiments for structure elucidation.

Identification of potential degradation products of 2,2,5-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 2,2,5-Trimethyldecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation products of this compound?

A1: The degradation of this compound is expected to occur through two primary mechanisms: biodegradation by microorganisms and abiotic degradation (e.g., thermal degradation).

  • Biodegradation: Microbial degradation is the most common pathway in environmental settings. It typically proceeds via oxidation. Given the structure of this compound, the following initial oxidation products are predicted:

    • Terminal Oxidation: Attack at the less sterically hindered terminal methyl groups (C1 or C10) is a common pathway for alkane biodegradation.[1][2] This would lead to the formation of primary alcohols:

      • 2,2,5-Trimethyldecan-1-ol

      • 2,2,5-Trimethyldecan-10-ol

    • Sub-terminal Oxidation: Oxidation can also occur at internal carbon atoms.[3] For this compound, oxidation at positions C3, C4, C6, C7, C8, or C9 could lead to a variety of secondary alcohols. The tertiary carbons (C2 and C5) are generally more resistant to initial enzymatic attack.

  • Abiotic Degradation (Thermal Degradation): Under high-temperature conditions, such as in certain industrial processes or geological formations, this compound can undergo thermal cracking. This process breaks the carbon-carbon bonds, resulting in a complex mixture of smaller alkanes and alkenes. The specific products will depend on the temperature and pressure conditions.

Q2: What are the subsequent degradation products following initial oxidation?

A2: Following the initial formation of alcohols, further oxidation is expected to occur, leading to a cascade of degradation products.[2][4]

  • From Primary Alcohols: The primary alcohols (2,2,5-Trimethyldecan-1-ol and 2,2,5-Trimethyldecan-10-ol) will likely be oxidized to the corresponding aldehydes (2,2,5-Trimethyldecanal and 10,10-dimethyl-7-methylnonanal, respectively) and then to carboxylic acids (2,2,5-Trimethyldecanoic acid and 10,10-dimethyl-7-methylnonanoic acid). These fatty acids can then enter the β-oxidation pathway, where they are sequentially shortened by two-carbon units.

  • From Secondary Alcohols: Secondary alcohols will be oxidized to their corresponding ketones. For example, oxidation of 2,2,5-Trimethyldecan-3-ol would yield 2,2,5-Trimethyldecan-3-one. These ketones can be further metabolized, though the pathways are often more complex than for primary alcohols.

Q3: Are there any analytical challenges specific to identifying the degradation products of this compound?

A3: Yes, the branched nature of this compound presents some analytical challenges. The presence of multiple methyl groups can lead to the formation of a variety of isomeric degradation products. Separating and identifying these isomers can be difficult. Additionally, the tertiary carbon centers can influence fragmentation patterns in mass spectrometry, potentially complicating spectral interpretation.

Troubleshooting Guides

Guide 1: Difficulty in Detecting Degradation Products
Issue Possible Cause Troubleshooting Steps
No degradation products observed in GC-MS analysis. 1. Insufficient incubation time or non-optimal culture conditions for biodegradation. - Extend the incubation period. - Optimize culture conditions (temperature, pH, nutrient availability).[4] - Ensure the microbial inoculum is viable and capable of alkane degradation.
2. Concentration of degradation products is below the limit of detection (LOD) of the instrument. - Concentrate the sample extract using techniques like solid-phase extraction (SPE) or solvent evaporation. - Use a more sensitive analytical technique or detector.
3. Abiotic degradation conditions (e.g., temperature) are not sufficient to induce degradation. - Increase the temperature or duration of the thermal stress experiment.
4. Inefficient extraction of polar degradation products. - Use a more polar extraction solvent or a sequence of solvents with varying polarities. - Consider derivatization of polar analytes to improve their volatility and detectability by GC-MS.
Guide 2: Poor Chromatographic Separation of Isomeric Degradation Products
Issue Possible Cause Troubleshooting Steps
Co-elution of peaks corresponding to different isomers. 1. Inadequate GC column selectivity for branched alkanes and their derivatives. - Use a GC column with a different stationary phase chemistry (e.g., a more polar column) to enhance separation based on differences in polarity. - Optimize the GC temperature program with a slower ramp rate to improve resolution.
2. Overloading of the GC column. - Dilute the sample extract before injection. - Use a split injection method to reduce the amount of sample introduced onto the column.
Guide 3: Ambiguous Mass Spectral Identification
Issue Possible Cause Troubleshooting Steps
Mass spectra of suspected degradation products do not match library spectra or are difficult to interpret. 1. Lack of reference spectra for specific degradation products of this compound. - Predict the expected mass spectra of potential degradation products based on known fragmentation patterns of similar compounds. - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of fragment ions.
2. Co-elution of multiple compounds. - Improve chromatographic separation (see Guide 2). - Use deconvolution software to separate the mass spectra of co-eluting peaks.
3. Complex fragmentation patterns due to the branched structure. - Analyze the fragmentation patterns to identify characteristic losses of alkyl groups (e.g., methyl, ethyl) that can help elucidate the structure. - Consider using soft ionization techniques (e.g., chemical ionization) to obtain more prominent molecular ion peaks.

Predicted Degradation Products and Mass Spectrometry Data

The following table summarizes the predicted initial biodegradation products of this compound and their expected key mass spectral fragments. Note: Full mass spectra are not available in public databases for these specific compounds; these are predicted based on common fragmentation patterns of alcohols, aldehydes, and carboxylic acids.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted Key m/z Fragments
2,2,5-Trimethyldecan-1-olC13H28O200.36M-18 (loss of H₂O), fragments from C-C cleavage adjacent to the hydroxyl group.
2,2,5-Trimethyldecan-10-olC13H28O200.36M-18 (loss of H₂O), characteristic fragments from cleavage near the hydroxyl group.
2,2,5-TrimethyldecanalC13H26O198.35Molecular ion peak, fragments from cleavage of the alkyl chain.
2,2,5-Trimethyldecanoic AcidC13H26O2214.35Molecular ion peak (may be weak), characteristic fragments from loss of COOH and alkyl chain fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Biodegradation Products

  • Culture Sampling: Collect an aliquot of the microbial culture medium after a predetermined incubation period with this compound.

  • Cell Removal: Centrifuge the sample to pellet the microbial cells.

  • Extraction:

    • Acidify the supernatant to a pH of ~2 with a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.

    • Pool the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • Derivatization (Optional but Recommended for Alcohols and Carboxylic Acids): To improve the volatility and chromatographic behavior of polar degradation products, perform a derivatization step. For example, silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert alcohols and carboxylic acids to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC-MS Analysis: Inject the derivatized or underivatized extract into the GC-MS system.

Visualizations

Biodegradation_Pathway This compound This compound 2,2,5-Trimethyldecan-1-ol 2,2,5-Trimethyldecan-1-ol This compound->2,2,5-Trimethyldecan-1-ol Monooxygenase 2,2,5-Trimethyldecanal 2,2,5-Trimethyldecanal 2,2,5-Trimethyldecan-1-ol->2,2,5-Trimethyldecanal Alcohol Dehydrogenase 2,2,5-Trimethyldecanoic Acid 2,2,5-Trimethyldecanoic Acid 2,2,5-Trimethyldecanal->2,2,5-Trimethyldecanoic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation 2,2,5-Trimethyldecanoic Acid->Beta-Oxidation

Caption: Predicted terminal oxidation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Microbial Culture Microbial Culture Centrifugation Centrifugation Microbial Culture->Centrifugation Supernatant Extraction Supernatant Extraction Centrifugation->Supernatant Extraction Concentration Concentration Supernatant Extraction->Concentration Derivatization Derivatization Concentration->Derivatization GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Underivatized Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for identifying degradation products.

References

Mitigating matrix effects in the analysis of 2,2,5-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2,2,5-Trimethyldecane by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: In chemical analysis, the matrix refers to all the components in a sample other than the analyte of interest (in this case, this compound).[1] Matrix effects are the influence of these components on the analytical signal of the analyte, which can lead to inaccurate quantification.[1] For volatile compounds like this compound analyzed by GC-MS, matrix effects can manifest in two primary ways:

  • Signal Enhancement: Co-eluting matrix components can mask active sites in the GC inlet liner, preventing the thermal degradation of the analyte.[2] This leads to a higher than actual concentration being measured.[2]

  • Signal Suppression: Conversely, high concentrations of co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a lower measured signal and an underestimation of the concentration.[3]

Q2: I am observing poor peak shapes (tailing or fronting) for this compound. What are the likely causes and solutions?

A: Poor peak shapes for alkanes like this compound are often indicative of issues within the GC system. Here are some common causes and troubleshooting steps:

  • Peak Tailing: This can be caused by active sites in the inlet liner or on the column, where polar functional groups can interact with the analyte. It can also result from a poor column cut or improper column installation.

    • Solution: Deactivate the inlet liner by cleaning or replacing it. Trim the first few centimeters of the analytical column to remove any active sites that may have developed. Ensure a clean, square column cut and correct column installation depth in the inlet and detector.

  • Peak Fronting: This is often a sign of column overload, where too much analyte is injected onto the column.

    • Solution: Dilute the sample or reduce the injection volume. Check that the correct syringe volume is being used with the autosampler.

  • Split or Doubled Peaks: This can indicate a problem at the column inlet, such as a partially blocked inlet frit. It can also be caused by improper sample solvent focusing.

    • Solution: Reverse-flush the column to dislodge any particulates on the frit. If the problem persists, the column may need to be replaced. Ensure the initial oven temperature is appropriate for the solvent used to achieve good peak focusing.

Q3: My quantitative results for this compound are inconsistent across different sample batches. Could this be due to matrix effects?

A: Yes, inconsistent quantitative results are a classic symptom of uncompensated matrix effects. The composition of the matrix can vary significantly between different sample batches, leading to varying degrees of signal suppression or enhancement.[3] This variability will directly impact the accuracy and precision of your quantification if not properly addressed. It is crucial to implement a strategy to mitigate these effects.

Q4: What is the best method to compensate for matrix effects in the analysis of this compound?

A: The most effective method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called isotope dilution mass spectrometry (IDMS) . A SIL-IS, such as deuterated or ¹³C-labeled this compound, is chemically identical to the analyte and will behave similarly during sample preparation, injection, and ionization. Any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, allowing for accurate correction.

Disclaimer: The commercial availability of a stable isotope-labeled standard for this compound could not be confirmed at the time of this writing. If a SIL-IS is not available, matrix-matched calibration is the next best alternative.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide outlines the process to determine if your analysis of this compound is affected by the sample matrix.

Workflow for Diagnosing Matrix Effects

A Prepare Analyte Standard in Pure Solvent D Analyze Both Samples by GC-MS under Identical Conditions A->D B Prepare Blank Matrix Extract C Spike Blank Matrix Extract with Analyte (Post-Extraction Spike) B->C C->D E Compare Peak Area of this compound D->E F Calculate Matrix Effect (%) E->F

Caption: Workflow for the diagnosis of matrix effects.

Experimental Protocol: Quantification of Matrix Effect

  • Prepare a Standard Solution: Prepare a solution of this compound in a pure solvent (e.g., hexane) at a known concentration (e.g., 1 µg/mL).

  • Prepare a Matrix Blank: Extract a sample that is known to not contain this compound (a "blank" matrix) using your established sample preparation protocol.

  • Create a Post-Extraction Spike: Add a known amount of the this compound standard to the blank matrix extract to achieve the same final concentration as the standard solution in pure solvent.

  • Analyze Samples: Analyze both the standard in pure solvent and the post-extraction spike sample using your GC-MS method.

  • Calculate the Matrix Effect (ME): Use the following formula:

    ME (%) = (Peak Area in Matrix Extract / Peak Area in Pure Solvent) x 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No significant matrix effect
< 100%Signal Suppression
> 100%Signal Enhancement
Guide 2: Mitigation Strategies for Matrix Effects

This guide provides an overview of common strategies to reduce or eliminate matrix effects.

Logical Flow for Selecting a Mitigation Strategy

A Is a Stable Isotope-Labeled Internal Standard Available? B Use Isotope Dilution Mass Spectrometry (IDMS) A->B Yes C Is a Representative Blank Matrix Available? A->C No D Use Matrix-Matched Calibration C->D Yes E Use the Standard Addition Method C->E No F Improve Sample Preparation E->F

Caption: Decision tree for choosing a matrix effect mitigation strategy.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This is a common technique for the extraction of volatile organic compounds from liquid and solid matrices.[4][5][6]

  • Sample Preparation:

    • For liquid samples (e.g., serum, water): Place a known volume (e.g., 1-5 mL) into a headspace vial.[4]

    • For solid samples (e.g., soil): Place a known weight (e.g., 1-5 g) into a headspace vial.[7][8]

  • Internal Standard Addition: If using an internal standard (highly recommended), spike it into the sample at this stage.

  • Matrix Modification (Optional but Recommended):

    • For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of this compound.[9]

    • For soil samples, the addition of a small amount of water can help to displace the analyte from the soil particles.

  • Equilibration: Seal the vial and place it in a heated agitator (e.g., 60-80°C for 15-30 minutes) to allow the volatile compounds to partition into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[11]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[6]

Protocol 2: Matrix-Matched Calibration

This protocol is recommended when a stable isotope-labeled internal standard is not available.

  • Obtain a Blank Matrix: Source a sample of the same matrix type (e.g., serum, soil) that is certified to be free of this compound.

  • Prepare Matrix Extracts: Process the blank matrix through your entire sample preparation procedure (e.g., HS-SPME).

  • Create Calibration Standards: Spike the blank matrix extracts with known concentrations of a this compound standard to create a series of calibration standards.

  • Analyze Samples and Standards: Analyze your unknown samples and the matrix-matched calibration standards using the same GC-MS method.

  • Quantify: Generate a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in your unknown samples.

Illustrative Quantitative Data

The following table provides an example of how matrix effects can impact the quantification of a volatile hydrocarbon like this compound and the improvement seen with different mitigation strategies.

Disclaimer: This data is illustrative and not based on specific experimental results for this compound due to a lack of available literature data. It is intended to demonstrate the principles of matrix effect mitigation.

MatrixCalibration MethodMeasured Concentration (µg/L)% Recovery (True Value = 10 µg/L)
Human Serum External Calibration (in solvent)6.262% (Suppression)
Matrix-Matched Calibration9.898%
Isotope Dilution (Hypothetical)10.1101%
Soil Extract External Calibration (in solvent)13.5135% (Enhancement)
Matrix-Matched Calibration10.3103%
Isotope Dilution (Hypothetical)9.999%

This technical support guide provides a starting point for addressing matrix effects in the analysis of this compound. It is essential to perform thorough method validation for your specific matrix and analytical conditions.

References

Developing accurate calibration curves for 2,2,5-Trimethyldecane quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing accurate calibration curves for the quantification of 2,2,5-Trimethyldecane.

Troubleshooting Guide

This guide addresses common issues encountered during the development of calibration curves for this compound analysis, particularly using gas chromatography (GC) based methods.

Question: Why is my calibration curve for this compound showing poor linearity (low R² value)?

Answer: A low coefficient of determination (R²) value indicates that the data points do not closely fit the linear regression model. Several factors can contribute to this issue:

  • Inappropriate Calibration Range: The concentration range of your standards may extend beyond the linear dynamic range of the instrument.

  • Solution: Narrow the concentration range of your calibration standards. You can perform a range-finding experiment with a wide spread of concentrations to identify the linear portion of the response.

  • Standard Preparation Errors: Inaccurate dilutions or errors in weighing the reference standard can lead to non-linear responses.[1]

  • Solution: Carefully prepare all standards and use calibrated pipettes and balances. It is recommended to prepare standards independently and not through serial dilutions from a single stock solution to avoid propagating errors.[2]

  • Instrumental Issues: Problems with the injector, detector, or gas flows can affect linearity.[3][4]

  • Solution: Ensure the GC inlet liner is clean and appropriate for your analysis. Check for leaks in the system and verify that carrier and detector gas flow rates are stable.[3][4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of this compound, leading to a non-linear response.

  • Solution: If analyzing complex samples, consider using a matrix-matched calibration curve or employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.

Question: What is causing peak tailing or fronting for my this compound peak?

Answer: Asymmetrical peak shapes can significantly impact the accuracy of peak integration and, consequently, the calibration curve.

  • Peak Tailing: This is often caused by active sites in the GC system.

  • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Tailing of hydrocarbon peaks can also indicate a problem with the gas flow, such as a low split ratio or inadequate make-up gas.[3]

  • Peak Fronting: This is typically a sign of column overload.

  • Solution: Reduce the injection volume or the concentration of the sample. Using a higher split ratio can also alleviate this issue.[3]

Question: I am observing high variability in my replicate injections. What could be the cause?

Answer: High variability, often indicated by a high relative standard deviation (%RSD), can compromise the precision of your quantification.

  • Injector Issues: A leaking septum or a partially plugged syringe can lead to inconsistent injection volumes.[3][5]

  • Solution: Replace the septum and clean or replace the syringe.[3][5]

  • Inconsistent Injection Technique: For manual injections, variations in the injection speed and depth can cause variability.

  • Solution: An autosampler is highly recommended for precise and repeatable injections.

  • Sample Volatility: If the sample solvent is too volatile, it can lead to partial evaporation from the syringe before injection.

  • Solution: Use a solvent with a boiling point appropriate for the injector temperature and ensure the autosampler vial caps are well-sealed.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A1: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For hydrocarbon analysis by GC, common choices include:

  • Deuterated Analogs: If available, a deuterated version of this compound is an excellent choice as it will have very similar chromatographic behavior.

  • Other Alkanes: A non-interfering, structurally similar alkane can be used. For example, a C12 or C14 n-alkane could be a suitable option, provided it resolves well from this compound and other sample components. The internal standard should be added to all standards and samples at a constant concentration.

Q2: What are typical GC-MS parameters for the analysis of this compound?

A2: While optimal parameters should be determined empirically, a good starting point for method development would be:

ParameterSuggested Setting
GC Column A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is recommended for hydrocarbon analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Injector Temperature 250 - 280 °C
Injection Mode Split or splitless, depending on the required sensitivity. A split injection is suitable for higher concentrations, while splitless is used for trace analysis.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Oven Temperature Program Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 280-300 °C. A typical ramp rate would be 10-20 °C/min.
MS Transfer Line Temp 280 - 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Scan mode for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode will provide higher sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.

Q3: What is an acceptable R² value for a calibration curve?

A3: For most applications, a coefficient of determination (R²) value of ≥ 0.995 is considered acceptable and indicates a good linear fit. However, specific guidelines may vary depending on the regulatory body or the requirements of the assay. For some research applications, an R² > 0.990 may be sufficient.[6]

Q4: How should I prepare my calibration standards?

A4: Proper preparation of calibration standards is critical for accuracy.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent in which it is readily soluble (e.g., hexane, dichloromethane).

  • Working Standards: Prepare a series of at least 5-7 working standards by diluting the stock solution. It is best practice to prepare each standard independently from the stock solution to avoid serial dilution errors.[2]

  • Concentration Range: The concentrations should bracket the expected concentration of this compound in your samples.

  • Internal Standard: If using an internal standard, add a constant concentration to each calibration standard and sample.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., hexane) in a 10 mL volumetric flask.

    • Ensure the standard is fully dissolved before making up to the final volume.

  • Internal Standard Stock Solution (if applicable, e.g., 1000 µg/mL):

    • Prepare a stock solution of the chosen internal standard (e.g., dodecane) in the same manner as the primary stock solution.

  • Working Calibration Standards:

    • Prepare a series of calibration standards by diluting the primary stock solution. For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask.

    • If using an internal standard, add the same amount of the internal standard stock to each calibration standard flask (e.g., 100 µL of a 1000 µg/mL IS stock to yield a final IS concentration of 10 µg/mL).

    • Bring each flask to volume with the solvent.

Protocol 2: GC-MS Analysis
  • Instrument Setup:

    • Install a suitable GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Set the GC-MS parameters as suggested in the FAQ section or as optimized for your instrument.

  • Sequence Preparation:

    • Set up a sequence including a solvent blank, the calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.

  • Injection:

    • Inject 1 µL of each solution into the GC-MS system using an autosampler.

  • Data Acquisition:

    • Acquire data in either full scan or SIM mode.

Protocol 3: Data Analysis and Calibration Curve Construction
  • Peak Integration:

    • Integrate the peak area for this compound and the internal standard (if used) in each chromatogram.

  • Response Ratio Calculation:

    • If an internal standard is used, calculate the response ratio for each calibration standard:

      • Response Ratio = (Peak Area of this compound) / (Peak Area of Internal Standard)

  • Calibration Curve Plotting:

    • Plot the peak area (or response ratio if using an internal standard) on the y-axis against the known concentration of this compound on the x-axis.

  • Linear Regression:

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification of Unknowns:

    • Using the peak area (or response ratio) of this compound in the unknown sample, calculate its concentration using the equation from the calibration curve.

Quantitative Data Summary

The following table provides illustrative quantitative performance metrics for the analysis of alkanes using GC-MS. These values are typical and may vary depending on the specific instrument and method conditions.

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.995A measure of how well the calibration points fit a straight line.[6]
Linear Range 0.1 - 100 µg/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.
Precision (%RSD) < 15%A measure of the repeatability of the measurement.
Accuracy (% Recovery) 85 - 115%A measure of how close the measured value is to the true value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_is Prepare Internal Standard Solution prep_is->prep_standards prep_samples Prepare Samples prep_is->prep_samples prep_samples->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calc_ratio Calculate Response Ratios peak_integration->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve linear_regression Linear Regression (y = mx + c, R²) plot_curve->linear_regression quant_unknowns Quantify Unknown Samples linear_regression->quant_unknowns

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_linearity Linearity Issues (Low R²) cluster_peakshape Peak Shape Problems cluster_variability High Variability (%RSD) start Poor Calibration Curve Performance linearity_check Check Calibration Range start->linearity_check peak_tailing Tailing Peak? start->peak_tailing variability_injector Check Syringe and Septum start->variability_injector linearity_standards Verify Standard Preparation linearity_check->linearity_standards linearity_instrument Inspect GC System (Inlet, Column) linearity_standards->linearity_instrument peak_fronting Fronting Peak? peak_tailing->peak_fronting No tailing_solution Deactivate System, Check Gas Flow peak_tailing->tailing_solution Yes fronting_solution Reduce Concentration/Volume peak_fronting->fronting_solution Yes variability_autosampler Use Autosampler variability_injector->variability_autosampler

Caption: Troubleshooting guide for calibration curve development.

References

Validation & Comparative

Mass Spectral Signatures of 2,2,5-Trimethyldecane and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectra of 2,2,5-trimethyldecane and a selection of its structural isomers. Understanding the distinct fragmentation patterns of these closely related branched alkanes is crucial for their unambiguous identification in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents key mass spectral data, a detailed experimental protocol for acquiring similar data, and a visual representation of the analytical workflow.

Mass Spectral Data Comparison

The following table summarizes the most abundant fragment ions observed in the 70 eV electron ionization mass spectra of this compound and its isomers. The data has been compiled from the NIST Mass Spectrometry Data Center and PubChem. Note that the molecular ion (m/z 184) is often of very low abundance or completely absent in the spectra of highly branched alkanes, a characteristic feature of this class of compounds. The base peak, representing the most stable carbocation fragment, is a key diagnostic feature.

CompoundCAS NumberBase Peak (m/z)Other Major Fragment Ions (m/z)
This compound30781-54-95743, 71, 85, 99
2,2,3-Trimethyldecane62338-09-45741, 56
2,2,4-Trimethyldecane62237-98-35741, 56
2,2,8-Trimethyldecane62238-01-15741, 56
2,3,5-Trimethyldecane62238-11-35743, 71
2,3,6-TrimethyldecaneNot Available4357, 71
2,5,9-Trimethyldecane62108-22-94357, 71, 85
2,6,6-Trimethyldecane62108-24-15743, 71
2,6,7-Trimethyldecane62108-25-25743, 71
2,6,8-Trimethyldecane62108-26-35743, 71, 85

Interpretation of Fragmentation Patterns

The mass spectra of branched alkanes are dominated by fragmentation at the branching points. This is due to the formation of more stable secondary and tertiary carbocations. Cleavage of C-C bonds is favored over C-H bonds. The relative abundance of the fragment ions can provide valuable information about the position of the methyl groups along the decane chain. For instance, the prominent peak at m/z 57 in many of the isomers corresponds to the stable tert-butyl cation ((CH₃)₃C⁺), indicating the presence of a quaternary carbon. The presence and relative intensity of other alkyl fragments (e.g., m/z 43, 71, 85) can help to deduce the substitution pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the analysis of trimethyldecane isomers and other volatile organic compounds.

1. Sample Preparation:

  • Prepare a dilute solution of the alkane sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

  • Transfer the sample to a 1.5 mL glass autosampler vial.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra in a database, such as the NIST Mass Spectral Library, for compound identification.

  • Fragmentation patterns are analyzed to confirm the isomeric structure.

Logical Workflow for Mass Spectral Comparison

The following diagram illustrates the logical workflow for the mass spectral comparison of this compound and its isomers.

MassSpectralComparisonWorkflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Comparison Sample Alkane Isomer Sample Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial GC_Injection Injection into GC Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Fragmentation Fragmentation MS_Ionization->MS_Fragmentation MS_Detection Mass Analysis & Detection MS_Fragmentation->MS_Detection Data_Acquisition Acquire Mass Spectrum MS_Detection->Data_Acquisition Library_Search NIST Library Comparison Data_Acquisition->Library_Search Fragmentation_Analysis Analyze Fragmentation Pattern Data_Acquisition->Fragmentation_Analysis Isomer_Identification Identify Isomer Library_Search->Isomer_Identification Fragmentation_Analysis->Isomer_Identification

References

A Predictive Guide to the Gas Chromatographic Retention of 2,2,5-Trimethyldecane on Various Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted gas chromatographic (GC) retention behavior of 2,2,5-trimethyldecane on a selection of common stationary phases. In the absence of readily available experimental retention index data for this specific compound, this document leverages fundamental principles of chromatography and data from structurally similar molecules to forecast its elution characteristics. This predictive approach offers valuable insights for method development and the identification of this compound in complex hydrocarbon mixtures.

Principles of Retention for Branched Alkanes

The retention of an analyte in gas chromatography is primarily governed by its vapor pressure and its interactions with the stationary phase. For non-polar compounds like alkanes, the elution order on a non-polar stationary phase generally follows the boiling points of the analytes. However, the degree of branching in an alkane's structure significantly influences its boiling point and, consequently, its retention time. Increased branching typically leads to a more compact molecular structure, resulting in a lower boiling point and therefore, earlier elution compared to its linear isomer.

The choice of stationary phase is a critical factor in the separation of isomeric alkanes. The polarity of the stationary phase dictates the type and strength of intermolecular interactions with the analyte.

  • Non-polar stationary phases , such as those based on polydimethylsiloxane (PDMS), primarily interact with alkanes through weak van der Waals forces. On these phases, the elution order is strongly correlated with the boiling points of the analytes.

  • Intermediate-polarity stationary phases , which may incorporate phenyl or cyanopropyl functional groups, introduce dipole-dipole and pi-pi interactions. These can alter the elution order compared to non-polar phases, especially for unsaturated or aromatic compounds, but have a less pronounced effect on saturated alkanes.

  • Polar stationary phases , like those with a polyethylene glycol (PEG) backbone, are capable of stronger dipole-dipole and hydrogen bonding interactions. While alkanes are non-polar, subtle differences in their interactions with polar phases can lead to different selectivity compared to non-polar phases.

Predicted Retention Behavior of this compound

This compound is a C13 branched alkane. Its retention behavior can be predicted relative to the n-alkane with the same number of carbon atoms, n-tridecane (n-C13), and other isomers. Due to its branched structure, this compound is expected to have a lower boiling point than n-tridecane and will therefore elute earlier on a non-polar stationary phase. Its Kovats retention index (RI) on a non-polar phase would be expected to be less than 1300.

The table below summarizes the predicted retention behavior of this compound on various stationary phases, along with the properties of these phases. The predicted Kovats indices are estimated based on the behavior of other trimethylalkanes.

Stationary PhaseChemical CompositionPolarityPredicted Kovats Index (RI) for this compoundPredicted Elution Order Relative to n-Tridecane
DB-1 / HP-1 / OV-101 100% DimethylpolysiloxaneNon-polar< 1300Elutes before n-tridecane
DB-5 / HP-5 5% Phenyl-95% methylpolysiloxaneLow to IntermediateSlightly higher than on DB-1Elutes before n-tridecane
DB-WAX / CW20M Polyethylene glycolPolarSignificantly different from non-polar phasesElution order may be less predictable based solely on boiling point

Disclaimer: The Kovats indices presented are predictive and should be confirmed by experimental analysis.

Experimental Protocol for the Analysis of Branched Alkanes

This section provides a detailed methodology for the gas chromatographic analysis of hydrocarbon mixtures containing branched alkanes such as this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or other stationary phase as required).

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Data System: Agilent ChemStation or equivalent.

Analytical Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Detector Temperature 300 °C
Detector Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min

Sample Preparation:

  • Prepare a stock solution of the hydrocarbon standard mixture (including n-alkanes for Kovats index calculation) in a suitable solvent such as hexane or pentane at a concentration of approximately 1000 µg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • If analyzing a complex sample, perform a liquid-liquid or solid-phase extraction to isolate the hydrocarbon fraction and minimize matrix interference.

Data Analysis:

  • Integrate the peaks in the chromatograms for the n-alkane standards and the sample.

  • Calculate the Kovats retention index for each peak of interest using the retention times of the bracketing n-alkanes.

  • Compare the calculated Kovats index to literature values or a library of standards for compound identification.

Visualizations

GC_Retention_Factors Factors Influencing GC Retention of this compound Analyte This compound (Analyte Properties) Volatility Volatility (Boiling Point) Analyte->Volatility Branching Molecular Structure (Branching) Analyte->Branching StationaryPhase Stationary Phase Properties Polarity Polarity StationaryPhase->Polarity Composition Chemical Composition StationaryPhase->Composition FilmThickness Film Thickness StationaryPhase->FilmThickness GC_Params GC Parameters OvenTemp Oven Temperature GC_Params->OvenTemp CarrierGas Carrier Gas Flow GC_Params->CarrierGas ColumnLength Column Length GC_Params->ColumnLength RetentionTime Retention Time Volatility->RetentionTime affects Branching->RetentionTime affects Polarity->RetentionTime affects Composition->RetentionTime affects FilmThickness->RetentionTime affects OvenTemp->RetentionTime affects CarrierGas->RetentionTime affects ColumnLength->RetentionTime affects

Caption: Factors influencing the GC retention of this compound.

GC_Workflow Experimental Workflow for GC Analysis of Branched Alkanes cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SamplePrep Sample Extraction/ Dilution StandardPrep n-Alkane Standard Preparation Injection Injection into GC SamplePrep->Injection StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration KovatsCalc Kovats Index Calculation Integration->KovatsCalc Identification Compound Identification KovatsCalc->Identification Report Report Identification->Report

Caption: Workflow for GC analysis and identification of branched alkanes.

Comparative Analysis of the Biological Activity of 2,2,5-Trimethyldecane and Linear C13 Alkanes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data directly comparing the biological activity of the branched-chain alkane 2,2,5-Trimethyldecane and its linear C13 counterparts, such as n-tridecane. While some information exists regarding the general toxicological and biological properties of linear alkanes, specific data for this compound is notably absent, precluding a direct, data-driven comparison at this time.

This guide aims to synthesize the limited available information and highlight the areas where further research is critically needed. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of alkanes.

General Toxicity and Biological Roles

Linear C13 alkanes, particularly n-tridecane, are known to be components of various essential oils and have been identified as metabolites in some plants.[1] Toxicological assessments, primarily from safety data sheets, indicate that n-tridecane is generally considered to have low acute toxicity.[2][3] However, it may cause skin irritation with prolonged contact and can be harmful if ingested or inhaled, with a risk of aspiration into the lungs.[1][3][4][5]

In contrast, there is a lack of publicly accessible toxicological or biological activity data for this compound. Chemical databases such as PubChem list its physical and chemical properties but do not contain information on its biological effects.[6]

Insecticidal and Antimicrobial Activity

The insecticidal properties of alkanes have been a subject of interest, particularly in the context of natural product chemistry. Some studies have investigated the insect-repellent or insecticidal effects of plant extracts containing a mixture of alkanes. However, these studies do not specifically identify this compound as an active component. One study on the defensive compounds of stink bugs found that n-tridecane alone was not an effective deterrent against certain predators but suggested it might act as a synergist, enhancing the activity of other repellent compounds.[7]

Regarding antimicrobial activity, while there is research on the antimicrobial potential of other alkanes like tetradecane (a C14 alkane), suggesting that linear alkanes may possess such properties, there is no direct evidence or quantitative data for the antimicrobial effects of n-tridecane or this compound.[8][9]

Data Presentation and Experimental Protocols

Due to the absence of quantitative biological activity data for this compound, a comparative data table cannot be constructed. Similarly, detailed experimental protocols for assessing the biological activity of this specific compound are not available in the reviewed literature.

For n-tridecane, while general toxicological statements are available, specific quantitative data from controlled biological activity studies that would be suitable for a direct comparison are also scarce.

Future Research Directions

The current lack of data highlights a clear need for further research to elucidate the biological activity of this compound and to enable a meaningful comparison with its linear C13 isomers. A logical workflow for future research is proposed below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Studies cluster_3 Compounds for Testing A Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) D Membrane Interaction Studies A->D If cytotoxic E Enzyme Inhibition Assays F Gene Expression Analysis B Antimicrobial Assays (e.g., MIC, MBC against bacteria and fungi) B->E If antimicrobial C Insecticidal Assays (e.g., contact toxicity, fumigant toxicity) C->D If insecticidal G Acute Toxicity Studies (e.g., LD50 in animal models) D->G H Efficacy Studies (e.g., in infection or pest models) E->H F->H Compound1 This compound Compound1->A Compound1->B Compound1->C Compound2 n-Tridecane Compound2->A Compound2->B Compound2->C

References

A Comparative Guide to the Cross-Validation of Analytical Methodologies for Trimethyldecane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantitative analysis of trimethyldecane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The information presented herein is intended to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs, with a focus on data integrity and method validation.

Data Presentation: A Comparative Analysis of GC-MS and GC-FID

The following table summarizes the key quantitative performance parameters for the analysis of trimethyldecane and other relevant hydrocarbons using GC-MS and GC-FID. It is important to note that performance characteristics can vary based on the specific instrument, experimental conditions, and the complexity of the sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) Typically in the low picogram (pg) to femtogram (fg) range. For some volatile organic compounds, LODs can be as low as 0.5 ppm.[1]Generally in the low picogram (pg) range. For n-alkanes, LODs have been reported to be in the range of 19.3 to 36.0 ng/g.[2]
Limit of Quantitation (LOQ) Can be as low as 10 ppm for specific impurities.[3] For some volatile compounds, LOQ can be around 2 ppm.[1]For n-alkanes, LOQs have been reported in the range of 31.7 to 65.8 ng/g.[2]
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999.[4][5]Generally ≥ 0.99.
Precision (Relative Standard Deviation, RSD) Repeatability and intermediate precision RSD values are typically below 2%.[4]For hydrocarbons, RSD values are generally less than 15%.[2]
Accuracy (Recovery) Typically within 98-102%.[4][6]Generally within 80-120%.
Specificity High, based on both retention time and mass spectrum, allowing for definitive identification.Moderate, based on retention time. Co-eluting compounds can interfere with analysis.
Robustness Generally robust, but sensitive to changes in chromatographic and mass spectrometric conditions.Highly robust and less affected by minor variations in operational parameters.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of trimethyldecane using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Matrix: The sample preparation method will vary depending on the matrix (e.g., biological fluid, environmental sample, pharmaceutical formulation).

  • Extraction: For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) may be employed. For solid samples, techniques like solid-phase microextraction (SPME) or thermal desorption can be used.[7]

  • Derivatization: For compounds with poor volatility or thermal stability, derivatization to a more volatile and stable form may be necessary.[8]

  • Internal Standard: An appropriate internal standard should be added to the sample prior to extraction to correct for variations in sample preparation and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.[9]

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[9]

  • Column: A non-polar capillary column, such as a J&W HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for hydrocarbon analysis.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Inlet: Split/splitless injector. For trace analysis, splitless injection is preferred. The injector temperature is typically set to 250 °C.[9]

  • Oven Temperature Program: An initial temperature of 45 °C held for 5 minutes, followed by a ramp to 320 °C at a rate of 8 °C/min, and a final hold at 320 °C for 15 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 45-300) for qualitative analysis and identification.[9] For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identification: Compound identification is achieved by comparing the retention time and the acquired mass spectrum with that of a known reference standard or a spectral library (e.g., NIST).

  • Quantification: Quantification is performed by integrating the peak area of a characteristic ion of the analyte and comparing it to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • The sample preparation steps are generally the same as for GC-MS analysis, including extraction and the use of an internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8850 GC with a flame ionization detector or equivalent.[10]

  • Column: A similar non-polar capillary column as used in GC-MS is appropriate (e.g., Agilent J&W DB-5ht).[10]

  • Carrier Gas: Helium or hydrogen.[10]

  • Inlet: Split/splitless injector, with the temperature typically set at 280 °C.[2]

  • Oven Temperature Program: A typical program for hydrocarbon analysis might start at a low temperature to resolve volatile components and then ramp up to elute less volatile compounds. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 10 minutes.

  • Detector: Flame Ionization Detector (FID) operated at a temperature of 300 °C.[2] The detector requires hydrogen and air for the flame.

3. Data Analysis:

  • Identification: Identification is based on the retention time of the analyte matching that of a known standard.

  • Quantification: Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentrations.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methodologies for trimethyldecane analysis.

Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Methodologies cluster_validation Data Analysis & Validation Sample Sample Collection Extraction Extraction of Trimethyldecane Sample->Extraction InternalStd Addition of Internal Standard Extraction->InternalStd GCMS GC-MS Analysis InternalStd->GCMS GCFID GC-FID Analysis InternalStd->GCFID DataAcq Data Acquisition GCMS->DataAcq GCFID->DataAcq Quantification Quantification DataAcq->Quantification Comparison Statistical Comparison of Results Quantification->Comparison Validation Method Validation Comparison->Validation

Caption: General workflow for the cross-validation of GC-MS and GC-FID methodologies.

Logical Relationship for Method Comparison cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection Criteria GCMS GC-MS LOD Limit of Detection GCMS->LOD LOQ Limit of Quantitation GCMS->LOQ Linearity Linearity GCMS->Linearity Precision Precision GCMS->Precision Accuracy Accuracy GCMS->Accuracy Specificity Specificity GCMS->Specificity GCFID GC-FID GCFID->LOD GCFID->LOQ GCFID->Linearity GCFID->Precision GCFID->Accuracy GCFID->Specificity Robustness Higher Robustness GCFID->Robustness Cost Lower Cost GCFID->Cost Sensitivity Higher Sensitivity LOD->Sensitivity LOQ->Sensitivity Identification Definitive Identification Specificity->Identification

Caption: Comparison of key performance parameters for GC-MS and GC-FID.

References

Inter-laboratory Study on the Analysis of 2,2,5-Trimethyldecane: A Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two prevalent analytical techniques for the quantification of 2,2,5-trimethyldecane, a branched-chain alkane. The data presented is based on a hypothetical inter-laboratory study designed to evaluate the performance of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) versus Direct Liquid Injection Gas Chromatography-Mass Spectrometry (DLI-GC-MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the analysis of volatile and semi-volatile organic compounds.

Introduction to the Hypothetical Study

An inter-laboratory study was conceived to determine the optimal analytical methodology for the reliable quantification of this compound in a non-polar organic solvent matrix. Ten participating laboratories were provided with standardized samples of this compound at various concentrations. Each laboratory was tasked with analyzing these samples using both a standardized HS-GC-MS protocol and a DLI-GC-MS protocol. The primary objective was to compare the methods based on key performance metrics, including accuracy, precision, sensitivity, and linear dynamic range.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols represent standardized procedures followed by the participating laboratories in the hypothetical study.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is designed to analyze volatile components from a sample matrix.

  • Sample Preparation :

    • A 1 mL aliquot of the this compound standard solution was placed into a 20 mL headspace vial.

    • The vial was immediately sealed with a PTFE/silicone septum and an aluminum cap.

    • An internal standard (e.g., Toluene-d8) was added to each sample prior to sealing.

  • Instrumentation :

    • Headspace Autosampler :

      • Vial Equilibration Temperature: 80°C

      • Equilibration Time: 15 minutes

      • Pressurization Time: 0.5 minutes

      • Loop Filling Time: 0.5 minutes

      • Injection Time: 1.0 minute

    • Gas Chromatograph :

      • Injection Port Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Mass Spectrometer :

      • Ion Source Temperature: 230°C

      • Interface Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: 40-400 amu

  • Data Acquisition and Analysis :

    • Data was acquired in full scan mode.

    • Quantification was based on the peak area of the characteristic ions of this compound relative to the internal standard.

Method 2: Direct Liquid Injection Gas Chromatography-Mass Spectrometry (DLI-GC-MS)

This method involves the direct injection of a liquid sample into the GC system.

  • Sample Preparation :

    • The this compound standard solutions were diluted with hexane to fall within the calibrated linear range.

    • An internal standard (e.g., Toluene-d8) was added to each diluted sample.

  • Instrumentation :

    • Gas Chromatograph :

      • Injection Volume: 1 µL

      • Injection Mode: Splitless

      • Injection Port Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Mass Spectrometer :

      • Ion Source Temperature: 230°C

      • Interface Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: 40-400 amu

  • Data Acquisition and Analysis :

    • Data was acquired in full scan mode.

    • Quantification was performed using the peak area ratio of this compound to the internal standard.

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative data generated from the hypothetical inter-laboratory study. The values represent the mean performance across the participating laboratories.

Table 1: Accuracy and Precision

ParameterHS-GC-MSDLI-GC-MS
Mean Accuracy (% Recovery) 98.5%101.2%
Precision (RSD%) 8.5%4.2%

Table 2: Sensitivity and Linearity

ParameterHS-GC-MSDLI-GC-MS
Limit of Detection (LOD) 5 µg/L1 µg/L
Limit of Quantitation (LOQ) 15 µg/L3 µg/L
Linear Range 15 - 500 µg/L3 - 1000 µg/L

Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes to compare the expected performance of the two analytical methods.

Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of volatile organic compounds such as this compound in an analytical laboratory.

G Figure 1: General Analytical Workflow for this compound cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleReceipt {Sample Receipt | - Log Sample - Assign Lab ID - Check Integrity} SamplePrep {Sample Preparation | - Aliquoting - Dilution - Addition of Internal Std.} SampleReceipt->SamplePrep MethodSelection {Method Selection | - HS-GC-MS - DLI-GC-MS} SamplePrep->MethodSelection InstrumentSetup {Instrument Setup | - Calibration - QC Checks} MethodSelection->InstrumentSetup DataAcquisition {Data Acquisition | - Run Sample Sequence} InstrumentSetup->DataAcquisition DataProcessing {Data Processing | - Peak Integration - Quantification} DataAcquisition->DataProcessing DataReview {Data Review | - Peer Review - QA/QC Validation} DataProcessing->DataReview Reporting {Reporting | - Generate Certificate of Analysis} DataReview->Reporting

Caption: General Analytical Workflow for this compound.

Comparison and Conclusion

Based on the hypothetical data, both HS-GC-MS and DLI-GC-MS are suitable for the analysis of this compound. However, the choice of method may depend on the specific requirements of the analysis.

  • DLI-GC-MS demonstrates superior performance in terms of precision, sensitivity (lower LOD/LOQ), and a wider linear range . This makes it the preferred method for applications requiring high accuracy and the ability to quantify a broad range of concentrations.

  • HS-GC-MS is a viable alternative, particularly for complex matrices where non-volatile components could interfere with the analysis or contaminate the GC system. While exhibiting slightly lower precision and sensitivity in this study, its main advantage lies in minimizing matrix effects and reducing instrument maintenance.

The Evolving Landscape of Isoprenoid Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is a cornerstone of modern medicine, facilitating early disease detection, patient stratification, and the development of targeted therapies. Among the diverse classes of molecules under investigation, isoprenoids—a large and varied group of naturally occurring organic compounds—have emerged as promising non-invasive biomarkers, particularly in exhaled breath. This guide provides a comparative analysis of established isoprenoid biomarkers, with a specific focus on isoprene, pristane, and phytane, while also addressing the current standing of 2,2,5-Trimethyldecane in this context.

This compound: An Uncharted Territory in Biomarker Research

A thorough review of the scientific literature reveals a significant lack of evidence for this compound as a clinically relevant biomarker for any disease. While its chemical properties are documented, there are no published studies to date that have investigated its potential as a diagnostic or prognostic indicator. Therefore, a direct comparison of its performance against established isoprenoid biomarkers is not currently possible. The focus of this guide will consequently be on well-researched isoprenoids that have demonstrated clinical or environmental significance.

Established Isoprenoid Biomarkers: A Comparative Analysis

Isoprene, pristane, and phytane are among the most studied isoprenoids in the context of biomarkers. Their origins, clinical relevance, and analytical methodologies differ significantly.

Isoprene (C₅H₈): A Window into Metabolic Processes

Isoprene is the most abundant hydrocarbon in human breath and is a byproduct of the mevalonate pathway, a key metabolic route for cholesterol biosynthesis.[1][2] Its concentration in exhaled breath can reflect alterations in metabolic and inflammatory processes.

Pristane (C₁₉H₄₀) and Phytane (C₂₀H₄₂): Geochemical Indicators with Emerging Biological Interest

Pristane and phytane are acyclic isoprenoid alkanes that are primarily known as geochemical biomarkers.[3] They are diagenetic products of phytol, the side chain of chlorophyll.[3] The ratio of pristane to phytane (Pr/Ph) in geological samples is widely used to infer the redox conditions of the depositional environment.[3][4] While their primary application is in petroleum geology, their presence in biological systems and potential links to oxidative stress are areas of growing interest.

Quantitative Performance of Isoprenoid Biomarkers

The following table summarizes the quantitative data available for isoprene, pristane, and phytane as biomarkers. It is important to note that the data for isoprene is derived from clinical studies, while the data for pristane and phytane is primarily from geochemical and environmental contexts.

BiomarkerAssociated Condition(s)Sample TypeTypical Concentration (Healthy)Typical Concentration (Diseased)SensitivitySpecificityArea Under Curve (AUC)
Isoprene Lung CancerBreath221.3 ± 122.2 ppb[5]112.0 ± 36.6 ppb[5]63.6%[5]90.2%[5]0.822[5]
Advanced Liver FibrosisBreath40.4 ppb (median)[1]13.5 ppb (median)[1]85% (at ≥29 ppb cutoff)[1]68% (at ≥29 ppb cutoff)[1]0.855[1]
Pristane/Phytane Ratio Paleo-Redox ConditionsSediments, Crude Oil>3.0 (Oxic), 1.0-3.0 (Sub-oxic)[6]<1.0 (Anoxic)[6]N/AN/AN/A

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway: Source of Endogenous Isoprene

The biosynthesis of isoprene is intricately linked to the mevalonate pathway, a fundamental metabolic cascade. This pathway starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[7][8] Isoprene synthase then catalyzes the conversion of DMAPP to isoprene.

Mevalonate_Pathway Mevalonate Pathway and Isoprene Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp Multiple Steps dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP Isomerase cholesterol Cholesterol & Other Isoprenoids ipp->cholesterol isoprene Isoprene dmapp->isoprene Isoprene Synthase dmapp->cholesterol Breath_Analysis_Workflow Breath Biomarker Analysis Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing patient Patient Preparation (e.g., fasting) collection Breath Sample Collection (e.g., Tedlar bag, Sorbent tube) patient->collection storage Sample Storage (e.g., -80°C) collection->storage desorption Thermal Desorption storage->desorption gcms Gas Chromatography-Mass Spectrometry (GC-MS) desorption->gcms identification Compound Identification (NIST Library) gcms->identification quantification Quantification identification->quantification statistics Statistical Analysis quantification->statistics

References

A comparative study of the physicochemical properties of trimethyldecane isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of the Physicochemical Properties of Trimethyldecane Isomers

This guide provides a comparative analysis of the physicochemical properties of selected trimethyldecane isomers. The information is intended for researchers, scientists, and drug development professionals who require an understanding of how molecular structure influences physical characteristics within a homologous series. This document presents available data, outlines standard experimental protocols for property determination, and visualizes the comparative workflow.

Introduction to Trimethyldecane Isomers

Trimethyldecane (C₁₃H₂₈) is an alkane with numerous structural isomers, each exhibiting unique physicochemical properties due to variations in their molecular architecture. The branching of the methyl groups along the decane backbone significantly impacts intermolecular forces, which in turn dictates properties such as boiling point, melting point, density, viscosity, and refractive index. Understanding these differences is crucial for applications ranging from fuel and lubricant formulation to standards in analytical chemistry.

Data Presentation: Physicochemical Properties of Selected Trimethyldecane Isomers

Property2,2,4-Trimethyldecane2,3,6-Trimethyldecane2,3,8-Trimethyldecane2,6,8-Trimethyldecane
Molecular Formula C₁₃H₂₈C₁₃H₂₈C₁₃H₂₈C₁₃H₂₈
Molecular Weight ( g/mol ) 184.36[4]184.36[5]184.36[1]184.36[3]
Boiling Point (°C) Predicted: 213.1 ± 7.0Predicted: N/APredicted: N/APredicted: 213.1 ± 7.0[6]
Density (g/cm³) Predicted: 0.754 ± 0.06Predicted: N/APredicted: N/APredicted: 0.754 ± 0.06[6]
Melting Point (°C) N/AN/AN/AN/A
Refractive Index N/AN/AN/AN/A
Viscosity N/AN/AN/AN/A

N/A: Data not available in the searched sources. Predicted values are based on computational models and may differ from experimental values.

The degree of branching in alkanes influences their boiling points; more highly branched isomers tend to have lower boiling points compared to their straight-chain counterparts due to reduced surface area and weaker van der Waals forces[7]. For instance, highly branched 2,2,4-trimethylpentane (an isooctane) has a lower boiling point than the straight-chain octane[7]. A similar trend would be expected among the trimethyldecane isomers.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid hydrocarbons like trimethyldecane isomers.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample[8].

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of the trimethyldecane isomer is placed in a small test tube (Durham tube).

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb[8].

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection heating.

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.

    • The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[8]. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used to determine the density of a liquid with high precision.

  • Apparatus: Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube), analytical balance, thermometer, and the liquid sample.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

    • The pycnometer is filled with the trimethyldecane isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

    • The filled pycnometer is weighed to determine the mass of the liquid.

    • The temperature of the liquid inside the pycnometer is recorded.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at that temperature[9]. The formula is d = m/V, where 'd' is density, 'm' is mass, and 'V' is volume[10].

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement[11].

  • Apparatus: Abbe refractometer, light source (often a sodium lamp), dropper, and the liquid sample.

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.

    • A few drops of the trimethyldecane isomer are placed on the surface of the lower prism.

    • The prisms are closed and clamped together, allowing the liquid to spread into a thin film.

    • The light source is turned on, and while looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

    • The compensator knob is adjusted to eliminate any color fringe at the borderline, creating a sharp, single line.

    • The adjustment knob is used to center the borderline on the crosshairs in the eyepiece.

    • The refractive index value is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent[12].

Viscosity Measurement (Capillary Viscometer)

A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the viscosity of a fluid by timing its flow through a narrow capillary tube[13].

  • Apparatus: Capillary viscometer, temperature-controlled water bath, stopwatch, and the liquid sample.

  • Procedure:

    • A known volume of the trimethyldecane isomer is introduced into the viscometer.

    • The viscometer is placed vertically in a temperature-controlled water bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

    • The suction is released, and the time it takes for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

    • The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature[14].

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for a comparative study of the physicochemical properties of trimethyldecane isomers.

G Workflow for Comparative Study of Trimethyldecane Isomers cluster_0 Isomer Selection cluster_1 Experimental Measurement cluster_2 Data Analysis and Comparison Isomer1 2,2,4-Trimethyldecane BoilingPoint Boiling Point Isomer1->BoilingPoint Density Density Isomer1->Density RefractiveIndex Refractive Index Isomer1->RefractiveIndex Viscosity Viscosity Isomer1->Viscosity Isomer2 2,3,6-Trimethyldecane Isomer2->BoilingPoint Isomer2->Density Isomer2->RefractiveIndex Isomer2->Viscosity Isomer3 2,3,8-Trimethyldecane Isomer3->BoilingPoint Isomer3->Density Isomer3->RefractiveIndex Isomer3->Viscosity Isomer4 2,6,8-Trimethyldecane Isomer4->BoilingPoint Isomer4->Density Isomer4->RefractiveIndex Isomer4->Viscosity DataTable Comparative Data Table BoilingPoint->DataTable Density->DataTable RefractiveIndex->DataTable Viscosity->DataTable StructureProperty Structure-Property Relationship Analysis DataTable->StructureProperty

Caption: Workflow for comparing trimethyldecane isomer properties.

References

Comparative Toxicology of Branched Versus Straight-Chain Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicology of branched-chain (isoalkanes) and straight-chain (n-alkanes) alkanes, offering valuable insights for researchers, scientists, and drug development professionals. By objectively presenting experimental data, this document serves as a critical resource for understanding the structure-toxicity relationship of this important class of organic compounds.

Key Toxicological Differences at a Glance

Straight-chain alkanes, particularly n-hexane, have demonstrated a higher potential for neurotoxicity compared to their branched isomers. This is largely attributed to their metabolism, which can produce neurotoxic metabolites.[1] In contrast, branched alkanes often exhibit lower systemic toxicity. The physical properties influenced by branching, such as lower boiling points and different molecular shapes, also play a role in their toxicological profiles.[2]

Quantitative Toxicological Data

The following tables summarize available acute toxicity data for representative straight-chain and branched alkanes. It is important to note that a direct comparison is often challenging due to variations in experimental designs across different studies.

Alkane (C7)RouteSpeciesLD50/LC50Reference
n-HeptaneOralRat>5000 mg/kg[3]
n-HeptaneInhalationRat>29.29 mg/L (4h)[3]
Isoheptane isomers (mixture)OralRat>5000 mg/kg[4]
Isoheptane isomers (mixture)InhalationRat>33.52 mg/L (4h)[4]
Isoheptane isomers (mixture)DermalRabbit>2000 mg/kg[4]
Alkane (C8)RouteSpeciesLD50/LC50Reference
n-OctaneInhalationRat>23.36 mg/L (4h)[5][6][7]
Isooctane (2,2,4-Trimethylpentane)OralRat>5000 mg/kg[2]
Isooctane (2,2,4-Trimethylpentane)InhalationRat>33.52 mg/L (4h)[2]
Isooctane (2,2,4-Trimethylpentane)DermalRabbit>2000 mg/kg[2]

Note: The data for isoheptane represents a mixture of isomers.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

This method is designed to assess the adverse effects occurring within a short time of oral administration of a single dose of a substance.[1][8][9]

  • Test Animals: Typically, rodents (rats or mice) are used.[1]

  • Procedure: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined level.[10] The outcome of this first step determines the next dose level (higher or lower). This continues until the dose that causes mortality or evident toxicity is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1] A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the toxic effects of a substance applied to the skin.

  • Test Animals: Rabbits or rats are commonly used.

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

  • Observations: Animals are observed for signs of skin irritation (erythema and edema) and systemic toxicity for up to 14 days.

Acute Inhalation Toxicity (OECD Guideline 403)

This test evaluates the health hazards likely to arise from short-term exposure to an airborne substance.[11][12][13][14]

  • Test Animals: Rats are the preferred species.[12]

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period, typically 4 hours.[11][14] Multiple concentration groups are usually tested.[11]

  • Observations: Animals are monitored for mortality, clinical signs, and body weight changes for at least 14 days post-exposure.[11][12] A full necropsy is performed on all animals.[12]

Signaling Pathways and Mechanisms of Toxicity

The differing toxicities of straight-chain and branched alkanes can be explained by their distinct metabolic pathways and interactions with cellular components.

Metabolism and Neurotoxicity of n-Hexane

The neurotoxicity of n-hexane is a well-established example of the structure-specific toxicity of straight-chain alkanes.

n-Hexane n-Hexane CYP450 CYP450 n-Hexane->CYP450 Metabolism 2,5-Hexanedione (HD) 2,5-Hexanedione (HD) CYP450->2,5-Hexanedione (HD) Protein Lysine Residues Protein Lysine Residues 2,5-Hexanedione (HD)->Protein Lysine Residues Reacts with Pyrrole Adducts Pyrrole Adducts Protein Lysine Residues->Pyrrole Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Pyrrole Adducts->Mitochondrial Dysfunction SARM1 Activation SARM1 Activation Mitochondrial Dysfunction->SARM1 Activation Axonal Degeneration Axonal Degeneration SARM1 Activation->Axonal Degeneration

Caption: n-Hexane metabolism to the neurotoxic 2,5-hexanedione.

n-Hexane is metabolized by Cytochrome P450 (CYP) enzymes to 2,5-hexanedione (HD).[15] This metabolite can react with lysine residues in proteins, forming pyrrole adducts.[16] The accumulation of these adducts leads to mitochondrial dysfunction, which in turn activates the SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1) pathway, a key executioner of axonal degeneration.[16] This ultimately results in the peripheral neuropathy characteristic of n-hexane toxicity.[15] Branched isomers of hexane are not metabolized to γ-diketones to the same extent, which is a primary reason for their lower neurotoxicity.[1]

General Toxicological Workflow

The assessment of alkane toxicity, whether branched or straight-chain, generally follows a standardized workflow.

cluster_0 Exposure cluster_1 Toxicokinetics cluster_2 Toxicological Endpoints Oral Oral Absorption Absorption Oral->Absorption Dermal Dermal Dermal->Absorption Dermal/Eye Irritation Dermal/Eye Irritation Dermal->Dermal/Eye Irritation Inhalation Inhalation Inhalation->Absorption Distribution Distribution Absorption->Distribution Metabolism (e.g., CYP450) Metabolism (e.g., CYP450) Distribution->Metabolism (e.g., CYP450) Acute Toxicity (LD50/LC50) Acute Toxicity (LD50/LC50) Distribution->Acute Toxicity (LD50/LC50) Subchronic/Chronic Toxicity (NOAEL/LOAEL) Subchronic/Chronic Toxicity (NOAEL/LOAEL) Distribution->Subchronic/Chronic Toxicity (NOAEL/LOAEL) Cytotoxicity Cytotoxicity Distribution->Cytotoxicity Excretion Excretion Metabolism (e.g., CYP450)->Excretion Genotoxicity Genotoxicity Metabolism (e.g., CYP450)->Genotoxicity Neurotoxicity Neurotoxicity Metabolism (e.g., CYP450)->Neurotoxicity

Caption: General workflow for assessing alkane toxicity.

Oxidative Stress and Neuroinflammation

Exposure to certain alkanes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[17] This can lead to lipid peroxidation, damaging cell membranes.[16] In the central nervous system, oxidative stress can trigger a neuroinflammatory response, involving the activation of glial cells (microglia and astrocytes). These activated cells release pro-inflammatory cytokines and other mediators that can contribute to neuronal damage.[5]

Alkane Exposure Alkane Exposure Increased ROS Production Increased ROS Production Alkane Exposure->Increased ROS Production Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Glial Cell Activation Glial Cell Activation Increased ROS Production->Glial Cell Activation Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Neuronal Damage Neuronal Damage Cellular Damage->Neuronal Damage Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Glial Cell Activation->Pro-inflammatory Cytokine Release Neuroinflammation Neuroinflammation Pro-inflammatory Cytokine Release->Neuroinflammation Neuroinflammation->Neuronal Damage

Caption: Alkane-induced oxidative stress and neuroinflammation.

Conclusion

The toxicological profiles of alkanes are significantly influenced by their molecular structure. Straight-chain alkanes, particularly those of shorter chain length, can pose a greater neurotoxic hazard due to the formation of toxic metabolites. In contrast, branched alkanes generally exhibit lower systemic toxicity. This guide highlights the importance of considering isomeric structure in toxicological assessments and provides a foundation for further research into the specific mechanisms of alkane toxicity. The provided data and experimental outlines can aid in the design of future studies and the development of safer chemical products.

References

Safety Operating Guide

Proper Disposal of 2,2,5-Trimethyldecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazards

Based on data for similar flammable alkanes, 2,2,5-Trimethyldecane should be handled with care, assuming it possesses the following hazards.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Vapors can form explosive mixtures with air.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]Use in a well-ventilated area and employ explosion-proof equipment.[1] Ground/bond container and receiving equipment to prevent static discharge.[1]
Aspiration Hazard May be fatal if swallowed and enters airways.[1]Do NOT induce vomiting if swallowed. Immediately call a poison center or doctor.[3]
Skin Irritation Prolonged or repeated contact may cause skin dryness or cracking.[1]Wear protective gloves and clothing.[4]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.Avoid release to the environment.

Operational Plan for Waste Collection

A systematic approach to waste collection is crucial to ensure safety and compliance within the laboratory.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] In case of inadequate ventilation, use respiratory protection.[4]

2. Waste Container Selection:

  • Use a dedicated, properly labeled, and leak-proof container made of a compatible material (e.g., glass or a suitable plastic).[5][6]

  • The container must have a secure screw-top cap to prevent the escape of vapors.[7]

3. Labeling:

  • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[8]

  • Include the accumulation start date on the label.[8]

4. Segregation:

  • Store the this compound waste separately from incompatible materials, particularly oxidizing agents.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol minimizes risks and ensures regulatory compliance.

1. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA within the laboratory.[7]

  • The SAA should be a well-ventilated area, such as a chemical fume hood, away from ignition sources.[8]

  • Ensure secondary containment is in place to capture any potential leaks.[9]

2. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[6][10]

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[6][10]

3. Transportation and Final Disposal:

  • Professional hazardous waste transporters will collect the waste for final disposal.[11]

  • Common disposal methods for flammable liquids include fuel blending, where the waste is used as an alternative fuel source, or incineration at a licensed facility.[11][12]

Disposal Workflow

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Use a Labeled, Compatible Waste Container A->B C Step 3: Collect this compound Waste B->C D Step 4: Securely Cap the Container C->D E Step 5: Store in a Designated Satellite Accumulation Area (SAA) D->E F Step 6: Arrange for Pickup with EHS or Hazardous Waste Vendor E->F G Step 7: Professional Disposal (Fuel Blending/Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and prioritizing safety, researchers and laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and comprehensive information.

References

Safeguarding Your Research: A Guide to Handling 2,2,5-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 2,2,5-Trimethyldecane, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesMust be worn with side shields to protect against splashes.
GogglesRecommended when there is a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or Viton™ gloves are recommended for handling non-polar hydrocarbons. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor splashes.
Protective ClothingFor larger quantities or procedures with a higher risk of exposure, consider wearing chemical-resistant aprons or coveralls.
Respiratory Protection Not generally requiredShould be used if working in a poorly ventilated area or if vapor concentrations are expected to be high. A NIOSH-approved respirator with organic vapor cartridges is recommended in these situations.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use non-sparking tools and equipment to prevent ignition, as the substance may be flammable.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Wash hands thoroughly after handling the chemical.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Store separately from oxidizing agents and other incompatible materials.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Waste Categorization:

  • This compound is a non-halogenated hydrocarbon.

Disposal Procedure:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed waste container. Do not mix with halogenated solvents or other incompatible waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols involving this compound are not provided here, any procedure should be preceded by a thorough risk assessment. This assessment should consider the quantity of the chemical being used, the potential for aerosol generation, and the specific manipulations involved to determine if additional safety measures are required.

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task and Potential for Exposure start->task splash_risk Splash Risk? task->splash_risk vapor_risk High Vapor Concentration? task->vapor_risk eye_protection Wear Safety Glasses with Side Shields splash_risk->eye_protection Low goggles Wear Goggles splash_risk->goggles High body_protection Wear Lab Coat vapor_risk->body_protection No respiratory_protection Use NIOSH-Approved Respirator vapor_risk->respiratory_protection Yes hand_protection Wear Nitrile or Viton™ Gloves eye_protection->hand_protection goggles->hand_protection hand_protection->body_protection end Proceed with Task body_protection->end respiratory_protection->body_protection

Caption: PPE selection workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.